The table below summarizes the fundamental identifiers and physical properties of Diethyl phosphate [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | Diethyl hydrogen phosphate [1] [2] |
| CAS Registry Number | 598-02-7 [1] [2] |
| Molecular Formula | C₄H₁₁O₄P [1] [2] |
| Molecular Weight | 154.10 g/mol [1] |
| Chemical Structure | (C₂H₅O)₂P(O)OH [1] |
| Appearance | Clear colorless to light yellow-orange liquid [1] |
| Density | ~1.29 g/cm³ [1] |
| Boiling Point | ~203 °C [1] |
| Melting Point | ~6 °C [1] |
| pKa | ~1.42 (Predicted) [1] |
| Storage | Sealed in dry, 2-8°C [1] |
This compound is both a metabolite of other compounds and a versatile reagent in synthetic chemistry.
Understanding the biological effects of DEP is crucial for toxicological risk assessment and interpreting biomonitoring data.
Figure: Proposed pathways for the endocrine-disrupting effects of this compound (DEP), based on in vivo and in silico studies [3] [4].
DEP and its related structures play significant roles in drug development and material science.
The table summarizes parameters and findings from pivotal in vivo studies on DEP [4] [1].
| Study Parameter | Details |
|---|---|
| Model Organism | Adult male Wistar rats [4] |
| Exposure Route | Oral gavage [4] [1] |
| Exposure Duration | 20 weeks [4] / 24 weeks [1] |
| Dosage Levels | 0.08 mg/kg bw (Low) / 0.13 mg/kg bw (High) [4] |
| Key Findings | • Increased serum estradiol [4] [1] • Decreased serum TG & LDL-C [4] • Altered gut microbiota & increased PYY/ghrelin [4] • Thyroid hormone disruption [3] [1] |
It is critical to distinguish DEP from the similarly named diethyl phosphite:
| Feature | This compound (DEP) | Diethyl Phosphite |
|---|---|---|
| Chemical Class | P(V)-compound (Phosphate) | P(III)-compound (Phosphonite) |
| Oxidation State | Phosphorus(V) | Phosphorus(III) |
| Formula | (C₂H₅O)₂P(O)OH | (C₂H₅O)₂P(O)H [7] |
| Primary Use | Metabolite, Prodrug moiety | Synthetic reagent [7] [9] |
| CAS Number | 598-02-7 [1] | 762-04-9 [7] |
The table below summarizes the available solubility information for diethyl phosphate. Please note that most entries provide qualitative descriptions rather than precise quantitative data.
| Solvent | Solubility | Notes / Quantitative Data |
|---|---|---|
| DMSO | Soluble [1] [2] | 100 mg/mL (648.93 mM) [1]; 60 mg/mL (389.36 mM) [2]. Sonication is recommended [2]. |
| Methanol | Slightly soluble [3] | Information is qualitative [3]. |
| Chloroform | Slightly soluble [3] | Information is qualitative [3]. |
| Water | Slightly soluble [4] [5] | Information is qualitative [4] [5]. |
The search results do not contain detailed stand-alone protocols for classical solubility experiments. However, the methodologies described for preparing stock solutions in biological research provide a relevant and practical experimental workflow, which can be visualized as follows:
The key steps in this protocol are:
For researchers working with this compound, please note the following safety information:
Diethyl phosphate (CAS 598-02-7, Molecular Formula: C₄H₁₁O₄P, Molecular Weight: 154.10 g/mol) is an organic compound belonging to the class of dialkyl phosphates [1] [2].
| Property | Value | Source / Context |
|---|---|---|
| pKa | 1.42 (±0.50) | Predicted value [1] |
| pKa | 1.95 | Predicted value (ChemAxon) [2] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 203 °C | [1] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | Slightly soluble [1] |
The provided pKa values are computational predictions. The variation between them is normal and highlights the need for experimental validation for precise applications. A pKa in this range classifies DEP as a moderately strong acid.
DEP is a major non-specific metabolite of many organophosphorus pesticides (OPs) like chlorpyrifos and diazinon [3]. Its presence in urine is a common biomarker for OP exposure [4]. Recent research shows that DEP itself is biologically active and a potential endocrine-disrupting chemical (EDC).
The following diagram illustrates the key pathways through which DEP exposure disrupts endocrine function.
Pathways of DEP Endocrine Disruption
Due to its high polarity and low volatility, direct analysis of DEP by gas chromatography (GC) is challenging. Common analytical approaches include:
| Method | Key Feature | Protocol Detail |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct analysis of polar compounds; often uses negative electrospray ionization (ESI-) [5]. | Reverse-phase LC columns are common, but highly polar molecules like DEP may have poor retention. |
| Chemical Derivatization with LC-ESI(+)-MS/MS | Enhances sensitivity and specificity; converts DEP to a less polar, easily ionized form [5]. | DEP is derivatized with a high proton-affinity amine-based reagent (e.g., 3-(bromoacetyl)pyridine). This allows detection in positive ion mode, improving sensitivity 10-50 fold [5]. |
Diethyl Phosphate (DEP) is a colorless oil soluble in water and common organic solvents [1]. It is a metabolite of organophosphorus pesticides like Chlorpyrifos and is monitored in urine as a biomarker of exposure [1].
The table below summarizes the identified hazard and regulatory information:
| Property | Description |
|---|---|
| Boiling Point | 80 °C at 0.7 mm Hg [1] |
| Signal Word | Danger [1] |
| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H314: Causes severe skin burns and eye damage [1] | | Transport Information | UN3265, CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S., 8, PG III [1] |
Beyond direct irritation, recent research indicates DEP has endocrine-disrupting potential.
The following diagram illustrates the documented thyroid hormone disruption pathway:
Diagram 1: Proposed pathway for DEP-induced thyroid hormone disruption.
For researchers studying DEP, here are methodologies and safety controls.
The following workflow is adapted from mass spectrometry-based structural studies [3]:
Diagram 2: Experimental workflow for IRMPD spectroscopy of DEP complexes.
Key parameters from the experimental setup are summarized below:
| Experimental Component | Specification / Parameter |
|---|---|
| Sample Solution | 1 mM DEP in 50:50 Methanol:Water [3] |
| Additives | 1 mM Sodium Chloride (for [DEP + Na]+); 2 mM HCl (for [DEP + H]+) [3] |
| Ionization Method | Electrospray Ionization (ESI) [3] |
| Mass Spectrometer | 4.7 T Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) [3] |
| IR Radiation Source | Free Electron Laser (FELIX) [3] |
| Irradiation Duration | 3-4 seconds [3] |
| Spectral Range | ~590 to 1750 cm⁻¹ (5.7 to 17.0 μm) [3] |
| Theoretical Level | B3LYP/6-31G(d,p) [3] |
For efficient safety management in a research setting:
| Category | Statement Code | Description |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin | |
| H314 | Causes severe skin burns and eye damage | |
| H318 | Causes serious eye damage | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P302+P352 | IF ON SKIN: Wash with soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
It is important to distinguish diethyl phosphate from other similarly named compounds in the search results, such as diethyl phthalate [1] and various phosphate ester flame retardants [2] [3]. These are different chemical families with distinct properties and hazards.
The following diagram outlines the key safety considerations for handling this compound in a laboratory setting, based on the hazard statements provided.
The most critical focus for researchers is the H314 "Causes severe skin burns and eye damage" hazard. Your experimental protocols must enforce the use of appropriate personal protective equipment (PPE) and ensure immediate access to safety showers and eye wash stations [4].
The table below summarizes the key identified physical and thermodynamic properties of diethyl phosphate for your reference.
| Property | Value | Conditions (if applicable) |
|---|---|---|
| CAS Number | 598-02-7 | - |
| Molecular Formula | C₄H₁₁O₄P | - |
| Molecular Weight | 154.10 g/mol | - |
| Melting Point | 6 °C | [1] [2] [3] |
| Boiling Point | 200 - 203 °C | at 760 mmHg [4] [1] [2] |
| Flash Point | 74.9 - 91 °C | [4] [1] [2] |
| Density | 1.2 - 1.29 g/cm³ | [4] [1] [2] |
| Vapor Pressure | 0.1 ± 0.8 mmHg | at 25°C [4] [5] |
| Refractive Index | 1.417 - 1.418 | [1] [3] [6] |
| pKa | 1.42 ± 0.50 | Predicted [1] [3] [6] |
| LogP | -0.3 - 0.08 | [4] [3] [6] |
| Flash Point | 74.9 - 91 °C | [4] [1] [2] |
This compound is characterized as an organophosphorus pesticide metabolite [1] [7] [5]. While the search results do not provide detailed laboratory protocols for measuring thermodynamic properties, they contain information on in vivo biological studies.
The following details are compiled from summaries of toxicological and metabolic studies in scientific literature [1] [3] [7]. These methodologies are for reference only and not a complete protocol.
The relationship between organophosphorus pesticides, their metabolites, and observed biological effects can be conceptualized as follows:
This diagram illustrates the role of this compound as a metabolite of pesticides and its link to physiological effects, based on the described animal studies [1] [7] [5].
This compound requires careful handling. The following GHS hazard statements are reported:
Document ID: ANP-DECP-001 | Audience: Researchers, Scientists, and Drug Development Professionals
Diethyl chlorophosphate (DECP) is a vital organophosphorus reagent extensively used as a key intermediate in the synthesis of various phosphate esters. These esters find significant applications across multiple domains, including the development of active pharmaceutical ingredients (APIs), agrochemicals (pesticides and herbicides), and flame retardants [1] [2]. Its high reactivity allows for the efficient introduction of phosphonate groups into organic molecules, facilitating the creation of compounds with enhanced biological and chemical properties [2]. These Application Notes provide detailed, actionable protocols for researchers to leverage DECP in synthetic chemistry, ensuring reproducibility, safety, and high yield.
Diethyl chlorophosphate (CAS 814-49-3) is commercially available with typical purity levels exceeding 97% to 98% [3] [4] [2]. For sensitive applications like pharmaceutical intermediate synthesis, sourcing high-purity grade (≥98%) is critical to minimize side reactions and ensure the efficacy of the final product [1] [2].
Safety Note: DECP is a reactive and moisture-sensitive compound. All reactions should be carried out under an inert atmosphere, such as argon, using standard Schlenk techniques or in a glovebox to prevent hydrolysis and ensure reaction integrity [3] [5]. Personal protective equipment (PPE) including gloves, safety goggles, and a lab coat is mandatory.
The following sections outline two distinct, validated methodologies for using DECP.
This protocol describes the synthesis of geranyl diethyl phosphate, a useful intermediate, adapting a procedure from Organic Syntheses [3].
The pure product exhibits the following characteristics [3]:
This protocol demonstrates the post-polymerization modification of a polymer, a common technique in materials science [4].
Note: The degree of functionalization can be tailored by varying the molar equivalents of DECP relative to the polymer's hydroxyl groups [4].
The following tables consolidate key quantitative data and reaction parameters from the provided protocols for easy comparison and planning.
Table 1: Summary of Reagents and Quantities
| Protocol | Geraniol | Pyridine | Diethyl Chlorophosphate | Solvent | Catalyst |
|---|---|---|---|---|---|
| A: Geraniol | 1.54 g, 10.0 mmol | 0.87 mL, 10.8 mmol | 1.40 mL, 10.0 mmol | 10 mL Toluene | - |
| B: Polyglycidol | 1.0 g Polymer | 20 mL (as solvent) | 2.1 mL, 14.9 mmol | Pyridine | 0.165 g DMAP |
Table 2: Summary of Reaction Conditions and Outcomes
| Protocol | Temperature | Time | Atmosphere | Work-up & Purification | Yield |
|---|---|---|---|---|---|
| A: Geraniol | 0°C → RT | ~18 hours | Argon | Extraction, Column Chromatography | ~90% (crude) |
| B: Polyglycidol | 0°C → RT | ~13 hours | Argon | Precipitation, Filtration | High (not quantified) |
The following diagram illustrates the general phosphorylation workflow using DECP, as exemplified in Protocol A.
Figure 1: General phosphorylation workflow. The reaction involves a base-scavenged coupling between an alcohol and DECP.
The products of DECP-mediated reactions are crucial intermediates in high-value industries. The global market for DECP is projected to grow significantly, from USD 350 million in 2023 to approximately USD 580 million by 2032, reflecting a CAGR of 6.2% [1]. This growth is primarily fueled by its applications in:
Diethyl chlorophosphate remains an indispensable reagent for the efficient and selective synthesis of this compound esters. The protocols outlined herein provide robust and reproducible methodologies for researchers in chemical and pharmaceutical development. Its versatility across small molecules and polymer systems, coupled with a strong market outlook, underscores its continued importance in industrial and research chemistry.
The Horner-Wadsworth-Emmons reaction stands as a cornerstone transformation in organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphonate-stabilized carbanions. First reported by Leopold Horner in 1958 and further developed by Wadsworth and Emmons in 1961, this reaction has become an indispensable tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals [1] [2] [3]. The HWE reaction offers several significant advantages over the classical Wittig reaction, including enhanced nucleophilicity of the carbanion species, milder reaction conditions, and the production of water-soluble phosphate byproducts that facilitate purification [1] [4] [5].
Diethyl phosphonate and its derivatives serve as fundamental reagents in the HWE reaction, providing a versatile platform for the olefination of aldehydes and ketones. The general transformation involves the deprotonation of a phosphonate ester to generate a stabilized carbanion, which subsequently attacks a carbonyl compound to form an alkene with predominant (E)-selectivity [1] [5]. This application note provides detailed protocols, mechanistic insights, and practical guidance for researchers implementing the diethyl phosphonate-based HWE reaction in synthetic campaigns, with particular emphasis on achieving high stereoselectivity and functional group compatibility.
The mechanism of the HWE reaction proceeds through a well-defined sequence of steps that culminate in the formation of a carbon-carbon double bond:
The following diagram illustrates the complete mechanistic pathway:
The HWE reaction using diethyl phosphonate typically favors formation of (E)-alkenes, which can be rationalized through several interconnected factors:
Table 1: Influence of Base and Cation on HWE Reaction Selectivity with Diethyl Phosphonate Derivatives
| Base | Cation | Temperature | E:Z Ratio | Yield (%) | Application Notes |
|---|---|---|---|---|---|
| NaH | Na⁺ | -20°C to 0°C | 95:5 to 97:3 | 82-94% | High (E)-selectivity with aliphatic aldehydes [8] [7] |
| NaHMDS | Na⁺ | 0°C to rt | 95:5 to 97:3 | 84-85% | Excellent (E)-selectivity, particularly with 3-phenylpropanal [7] |
| KHMDS | K⁺ | 0°C to rt | 88:12 to 91:9 | 77-79% | Moderate (E)-selectivity [7] |
| LHMDS | Li⁺ | -78°C | 40:60 | 27% | (Z)-selective at low temperatures [7] |
| LHMDS | Li⁺ | rt | 85:15 | 73% | Temperature-dependent selectivity reversal [7] |
| iPrMgBr | Mg²⁺ | rt | 98:2 to 99:1 | 58-73% | Exceptional (E)-selectivity across temperatures [7] |
Table 2: Influence of Substrate Structure and Reaction Conditions on Stereoselectivity
| Phosphonate Type | Aldhyde Substrate | Temperature | E:Z Ratio | Notes |
|---|---|---|---|---|
| Standard Diethyl | Aromatic Aldehydes | -20°C to rt | >95:5 | Consistently high (E)-selectivity [1] [7] |
| Standard Diethyl | Aliphatic Aldehydes | -20°C to rt | 80:20 to 97:3 | Variable selectivity, base-dependent [8] [7] |
| Still-Gennari Type | Various Aldehydes | -78°C | 2:98 to 16:84 | Z-selective protocol [8] |
| α-Branched Phosphonate | Aliphatic Aldehydes | Standard | 5:95 to 95:5 | Highly dependent on steric bulk [1] |
Materials:
Procedure:
Typical Performance: This procedure generally provides (E)-alkenes in 82-94% yield with 97:3 E:Z selectivity for most aldehyde substrates [8].
Materials:
Procedure:
Applications: This method is particularly valuable for base-sensitive substrates or when using ketones as electrophiles, typically providing (E)-alkenes in high yield and selectivity [6] [3].
While diethyl phosphonate typically gives (E)-selectivity, researchers should be aware of the complementary Still-Gennari protocol for accessing (Z)-alkenes:
Materials:
Procedure:
Performance: This method typically provides Z-selectivity up to 98:2 Z:E ratio [8].
The HWE reaction using diethyl phosphonate has enabled the synthesis of numerous complex natural products and pharmaceuticals:
The following workflow illustrates a typical retrosynthetic application of the HWE reaction:
The Horner-Wadsworth-Emmons reaction using diethyl phosphonate remains a fundamental transformation in the synthetic organic chemistry repertoire, offering reliable access to (E)-configured alkenes with high stereoselectivity and functional group tolerance. Through careful selection of base, cation, and reaction conditions, synthetic chemists can optimize this transformation for a wide range of applications from simple chain elongation to the construction of complex molecular architectures in natural product synthesis. The protocols outlined in this document provide researchers with practical guidance for implementing this valuable reaction in drug discovery and development campaigns.
The Michaelis-Becker reaction represents a fundamental method in organophosphorus chemistry for the formation of carbon-phosphorus (C-P) bonds, specifically enabling the preparation of phosphonate esters through the nucleophilic substitution of alkyl halides with alkali metal salts of H-phosphonates. This transformation, first described in the late 19th century, has maintained its relevance in modern synthetic chemistry due to its utility in accessing biologically active compounds and synthetic intermediates that serve as isosteric analogs of phosphate esters. The reaction typically employs dialkyl phosphonates, such as diethyl phosphonate, which are deprotonated using strong bases to generate nucleophilic phosphonate anions capable of displacing halides from various electrophiles. [1] [2]
Compared to the related Michaelis-Arbuzov reaction, the Michaelis-Becker approach offers distinct advantages under certain conditions, particularly in terms of reaction mildness and potentially reduced side products. However, traditional Michaelis-Becker conditions have historically required strong bases and sometimes resulted in mixtures of products through competing single electron transfer (SET) mechanisms, especially with substrates possessing pseudo-halide character. Recent methodological advances have addressed these limitations through the development of sustainable catalytic systems and milder reaction conditions, significantly expanding the synthetic utility and application scope of this valuable transformation. [2]
The Michaelis-Becker reaction proceeds through a nucleophilic substitution mechanism (S~N~2) wherein a phosphonate anion attacks an alkyl halide electrophile. The reaction begins with deprotonation of the P-H bond in diethyl phosphonate using a strong base, generating a phosphonate anion that serves as the key nucleophilic species. This anion then attacks the electrophilic carbon of the alkyl halide, resulting in displacement of the halide ion and formation of a new carbon-phosphorus bond. The reaction proceeds with inversion of configuration at chiral centers due to the S~N~2 mechanism, and the rate is highly dependent on both the stability of the phosphonate anion and the steric accessibility of the alkyl halide carbon center. [1] [2]
The mechanistic pathway can be summarized in three critical steps: (1) deprotonation of the H-phosphonate diester using a strong base to generate the nucleophilic phosphonate anion; (2) nucleophilic attack on the alkyl halide substrate, leading to C-P bond formation with concomitant halide displacement; and (3) workup to isolate the resulting phosphonate ester product. Under certain conditions, particularly with highly reactive substrates, competing single electron transfer (SET) pathways may occur, leading to byproduct formation. Careful control of reaction parameters, including base strength, temperature, and solvent polarity, can minimize these competing pathways. [2]
Figure 1: Mechanistic pathway of the Michaelis-Becker reaction showing the key steps from diethyl phosphonate to the final phosphonate product through an S~N~2 mechanism.
The Michaelis-Becker reaction has evolved significantly since its initial discovery. The traditional approach required stoichiometric strong bases and often suffered from limitations in functional group tolerance. Modern adaptations have focused on addressing these limitations through the development of catalytic systems and green chemistry principles. The introduction of phase transfer catalysts and the use of alternative reaction media like polyethylene glycol (PEG-400) have significantly improved the sustainability and efficiency of the transformation. These advances have expanded the substrate scope to include sensitive functional groups that would not survive traditional reaction conditions, thereby broadening the synthetic utility of the Michaelis-Becker reaction in complex molecule synthesis. [1] [2]
The following protocol describes the classical Michaelis-Becker reaction between diethyl phosphonate and an alkyl halide, adapted from literature procedures for the synthesis of diethyl pyridine-2-phosphonate: [3]
Step 1: Formation of the phosphonate anion - Under an inert atmosphere (argon or nitrogen), add butyllithium (23% in hexane, 12.6 mL, 0.03 mol) dropwise to a stirred solution of diethyl phosphonate (5.0 g, 0.036 mol) in dry THF at -20 to -30°C over a period of 2 hours. Maintain the temperature strictly below -15°C throughout the addition to prevent decomposition of the phosphonate anion. The resulting mixture contains the lithium diethyl phosphonate intermediate. [3]
Step 2: Nucleophilic substitution - To the freshly prepared phosphonate anion from Step 1, add a solution of the alkyl halide (0.03 mol) in diethyl phosphonate (8 mL) dropwise over 1 hour at -15°C. After complete addition, allow the reaction mixture to warm gradually to room temperature and stir overnight (approximately 12-16 hours). Monitor reaction progress by TLC or LC-MS. [3]
Step 3: Workup and purification - Quench the reaction by careful addition of water (20 mL) with stirring. Extract the aqueous layer with chloroform (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate. For the specific case of diethyl pyridine-2-phosphonate, the product can be further purified by extraction with 4N HCl, basification, and re-extraction to afford the pure product (5.2 g, 67% yield). [3]
This green chemistry approach utilizes a PEG/KI catalytic system for the synthesis of benzyl phosphonates under mild conditions: [2]
Step 1: Reaction setup - To a stirred mixture of benzyl halide (1 mmol), diethyl phosphite (1 mmol), anhydrous powdered K~2~CO~3~ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) at room temperature. No additional drying is required for PEG-400, but the K~2~CO~3~ should be finely powdered to maximize surface area. [2]
Step 2: Reaction monitoring - Stir the reaction mixture at room temperature (28°C) for 6 hours. Monitor reaction progress by TLC (petroleum ether/ethyl acetate 10%). The reaction typically reaches completion within 6 hours, though electron-deficient benzyl halides may require slightly longer reaction times. [2]
Step 3: Product isolation - After complete conversion, extract the product with diethyl ether (2 × 10 mL). Combine the organic extracts and concentrate under reduced pressure. Purify the residual oil by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically 10-30% ethyl acetate) to afford the pure benzyl phosphonate. Typical yields range from 82-98% depending on the substitution pattern of the benzyl halide. [2]
Extensive optimization studies have identified key parameters for achieving high yields in the Michaelis-Becker reaction. The following table summarizes the effect of various bases and solvents on the model reaction between benzyl chloride and diethyl phosphite: [2]
Table 1: Optimization of reaction conditions for benzyl phosphonate synthesis
| Entry | Solvent | Base | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | K~2~CO~3~ | - | 23 |
| 2 | DMF | K~2~CO~3~ | - | 45 |
| 3 | THF | K~2~CO~3~ | - | 28 |
| 4 | - | K~2~CO~3~ | - | 20 |
| 5 | PEG-400 | K~2~CO~3~ | - | 60 |
| 6 | PEG-400 | Li~2~CO~3~ | - | 35 |
| 7 | PEG-400 | Li~2~CO~3~ | KI | 52 |
| 8 | PEG-400 | Na~2~CO~3~ | - | 48 |
| 9 | PEG-400 | Na~2~CO~3~ | KI | 61 |
| 10 | PEG-400 | Cs~2~CO~3~ | KI | 63 |
| 11 | PEG-400 | KOH | - | 60 |
| 12 | PEG-400 | K~2~CO~3~ | KI | 97 |
The optimization data clearly demonstrates the superior performance of the PEG-400/KI/K~2~CO~3~ system, which provides excellent yield under mild conditions. The role of PEG-400 extends beyond that of a mere solvent; it also functions as a phase transfer catalyst by chelating the potassium cation and enhancing the nucleophilicity of the phosphonate anion. The iodide additive facilitates in situ conversion of benzyl chlorides to the more reactive benzyl iodides through a Finkelstein-type halide exchange, significantly accelerating the subsequent substitution reaction. [2]
The Michaelis-Becker reaction demonstrates considerable versatility across a range of substrate classes. The following table illustrates the scope of the sustainable PEG/KI protocol with various benzyl halides: [2]
Table 2: Substrate scope for benzyl phosphonate synthesis using PEG/KI protocol
| Entry | Benzyl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl chloride | Diethyl benzylphosphonate | 98 |
| 2 | 4-Methylbenzyl chloride | Diethyl (4-methylbenzyl)phosphonate | 92 |
| 3 | 4-Chlorobenzyl chloride | Diethyl (4-chlorobenzyl)phosphonate | 89 |
| 4 | 4-Bromobenzyl chloride | Diethyl (4-bromobenzyl)phosphonate | 91 |
| 5 | 4-Nitrobenzyl chloride | Diethyl (4-nitrobenzyl)phosphonate | 88 |
| 6 | 2-Methylbenzyl chloride | Diethyl (2-methylbenzyl)phosphonate | 93 |
| 7 | Benzyl bromide | Diethyl benzylphosphonate | 98 |
| 8 | 4-Methoxybenzyl chloride | Diethyl (4-methoxybenzyl)phosphonate | 91 |
| 9 | 3-Nitrobenzyl chloride | Diethyl (3-nitrobenzyl)phosphonate | 90 |
| 10 | 2-Chlorobenzyl chloride | Diethyl (2-chlorobenzyl)phosphonate | 93 |
| 11 | 3-Bromobenzyl chloride | Diethyl (3-bromobenzyl)phosphonate | 90 |
| 12 | 2-Nitrobenzyl chloride | Diethyl (2-nitrobenzyl)phosphonate | 94 |
| 13 | 3,4-Dichlorobenzyl chloride | Diethyl (3,4-dichlorobenzyl)phosphonate | 82 |
The substrate scope analysis reveals several important trends. Electron-donating groups (e.g., methyl, methoxy) generally provide excellent yields, while electron-withdrawing groups (e.g., nitro, halogen) result in slightly diminished but still good yields. Ortho-substituted substrates show moderate steric effects, with yields slightly reduced but still synthetically useful. The protocol demonstrates excellent functional group tolerance toward halogens (Cl, Br), nitro groups, and ethers, which remain intact under the mild reaction conditions. The method works equally well with both benzyl chlorides and bromides, with the latter sometimes providing marginally faster reaction rates. [2]
Successful execution of the Michaelis-Becker reaction requires careful attention to several critical parameters:
Moisture exclusion - While the modern PEG/KI protocol is less sensitive to moisture than traditional approaches, rigorous exclusion of water remains essential for consistent high yields, particularly when using strong bases like n-BuLi. Ensure all glassware is properly dried and maintain an inert atmosphere throughout the reaction. [3] [2]
Temperature control - The initial formation of the phosphonate anion using strong bases must be performed at low temperatures (-20 to -30°C) to prevent decomposition and side reactions. Once the anion is formed, the reaction with alkyl halides can typically proceed at room temperature. [3]
Base selection - The choice of base significantly impacts reaction efficiency. For acid-sensitive substrates, mild bases like K~2~CO~3~ in PEG-400 are preferable. For less reactive substrates, stronger bases such as n-BuLi or NaH may be necessary. [3] [2]
Solvent effects - Polar aprotic solvents generally facilitate better ion separation and higher reactivity. PEG-400 offers the dual advantage of being both a green solvent and a phase transfer catalyst, making it ideal for modern applications. [2]
Low yields - If reaction yields are suboptimal, consider increasing the reaction time, adding catalytic KI to enhance reactivity through halide exchange, or ensuring the base is freshly powdered and fully anhydrous. [2]
Formation of byproducts - Side products often arise from competing elimination pathways or decomposition of the phosphonate anion. Using milder bases, lower temperatures, or switching to less reactive phosphonate equivalents can mitigate these issues. [2]
Incomplete conversion - For recalcitrant substrates, consider using a slight excess of the phosphonate nucleophile (1.2-1.5 equivalents) or switching to a more reactive halide source (bromide instead of chloride). [2]
Purification difficulties - Phosphonate esters can be challenging to purify due to their polarity and tendency to act as ligands for metal ions. Use high-purity silica for chromatography and consider pre-treating it with a small amount of triethylamine to minimize decomposition during purification. [3]
Diethyl phosphonate derivatives prepared via the Michaelis-Becker reaction serve as key intermediates for numerous biologically active compounds:
Acyclic nucleoside phosphonates (ANPs) - These compounds represent an important class of antiviral agents that contain a phosphonomethyl moiety instead of the labile phosphate ester group, conferring resistance to enzymatic degradation. Notable examples include adefovir (PMEA) and tenofovir, which are approved for treatment of hepatitis B and HIV infections. The Michaelis-Becker reaction enables the introduction of the phosphonate moiety in the synthesis of ANP analogs. [4]
α-Aminophosphonic acids - These compounds, which are phosphonic analogs of natural amino acids, exhibit diverse biological activities including herbicidal, antibacterial, and enzyme inhibitory properties. The Michaelis-Becker reaction with N-chloromethylphthalimide derivatives provides efficient access to α-aminophosphonates, which can be subsequently deprotected to yield the target acids. [1]
Bone-targeting agents - Bisphosphonates such as dronates, used to treat osteoporosis and bone metastases, can be synthesized using methodologies derived from the Michaelis-Becker approach. These compounds exhibit high affinity for bone mineral and inhibit osteoclast-mediated bone resorption. [5]
Phosphonates prepared via the Michaelis-Becker reaction serve as key precursors for Horner-Wadsworth-Emmons (HWE) reactions, which represent a widely used method for carbon-carbon double bond formation. The HWE reaction employs phosphonate-stabilized carbanions in reactions with carbonyl compounds to generate alkenes with often superior E-selectivity compared to the related Wittig reaction. The utility of this transformation in complex molecule synthesis underscores the importance of reliable methods for phosphonate preparation, such as the Michaelis-Becker reaction. [3]
Figure 2: The synthetic utility of Michaelis-Becker derived phosphonates extends to multiple applications through their use in Horner-Wadsworth-Emmons reactions, enabling access to various valuable chemical classes.
The Michaelis-Becker reaction remains a fundamentally important transformation for the preparation of phosphonate esters, which serve as valuable intermediates in synthetic chemistry and as bioactive compounds in their own right. The traditional approach, while effective, has been significantly enhanced through the development of modern sustainable protocols that offer improved efficiency, milder conditions, and reduced environmental impact. The PEG/KI catalytic system represents a particularly advance, enabling high-yielding transformations at room temperature with exceptional functional group tolerance.
These application notes provide comprehensive protocols that researchers can adapt for the synthesis of diverse phosphonate targets. The troubleshooting guidance and optimization data should assist in overcoming common challenges encountered in practice. As pharmaceutical and materials research continues to explore the unique properties of organophosphorus compounds, reliable methods for C-P bond formation such as the Michaelis-Becker reaction will maintain their central role in the synthetic chemist's toolkit.
Hydrophosphonylation represents a fundamental transformation in organophosphorus chemistry wherein compounds containing P-H bonds, such as diethyl phosphonate, add across unsaturated bonds, particularly carbonyl groups (aldehydes, ketones) and imines. This reaction provides direct access to α-functionalized phosphonates—primarily α-hydroxyphosphonates (via Pudovik/Abramov reactions) and α-aminophosphonates—which serve as key intermediates in medicinal chemistry and drug development. Diethyl phosphonate [(C₂H₅O)₂P(O)H] is widely employed as a versatile phosphorus nucleophile due to its commercial availability, handling convenience, and the biological relevance of its phosphonate products.
These reactions produce phosphorus analogs of naturally occurring amino acids and hydroxy acids, where the planar carboxyl group is replaced by a tetrahedral phosphonate moiety. This bioisosteric replacement often results in enhanced metabolic stability and improved binding characteristics, making these compounds valuable in pharmaceutical research. The products demonstrate diverse biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects, highlighting their significance in drug discovery programs [1] [2].
Table 1: Fundamental Hydrophosphonylation Reactions of Diethyl Phosphonate
| Reaction Type | Core Transformation | Primary Products | Key Features |
|---|---|---|---|
| Pudovik Reaction | Addition to carbonyl compounds (aldehydes/ketones) | α-Hydroxyphosphonates | Atom-economical, typically base-catalyzed |
| Abramov Reaction | Reaction with carbonyl compounds using trialkyl phosphites | α-Hydroxyphosphonates | Uses P(III) reagents, often acid-catalyzed |
| Aminophosphonylation | Addition to imines (carbon-nitrogen double bonds) | α-Aminophosphonates | Produces amino acid analogs, can be stereoselective |
The synthesis of α-hydroxyphosphonates via hydrophosphonylation of carbonyl compounds represents one of the most extensively studied applications of diethyl phosphonate. These compounds serve as versatile intermediates for further transformations and exhibit intrinsic biological activities, including enzyme inhibition, antibacterial, and herbicidal properties [1]. The reaction proceeds through nucleophilic addition of the phosphorus atom to the electrophilic carbon of aldehydes or ketones, followed by protonation to yield the α-hydroxyphosphonate products.
Recent methodological advancements have focused on green chemistry principles, developing efficient catalytic systems that operate under mild conditions with reduced environmental impact. Researchers have explored various catalyst systems, including inorganic bases, eco-catalysts derived from biological sources, and solvent-free conditions. The table below summarizes optimized conditions for synthesizing α-hydroxyphosphonates using diethyl phosphonate:
Table 2: Catalytic Systems for α-Hydroxyphosphonate Synthesis via Pudovik Reaction
| Catalyst/Conditions | Loading | Reaction Conditions | Reaction Time | Yield Range | Substrate Scope |
|---|---|---|---|---|---|
| Ecocatalyst (Eco-MgZnOx) [3] | 20-50 mg/mmol | Solventless, 25-50°C | 1-6 h | 65-98% | Aromatic, aliphatic aldehydes |
| Ba(OH)₂·8H₂O [4] | 10 mol% | THF, room temperature | 15 min | Up to 99% | Aromatic aldehydes |
| Solvent-free grinding with Na₂CO₃ [1] | 20 mol% | Mechanochemical, room temperature | 30 min | 85-95% | Aromatic aldehydes |
| K₃PO₄ [1] | 5 mol% | Solvent-free, 50°C | 10-30 min | 80-98% | Aromatic aldehydes, some ketones |
| Choline hydroxide [1] | 10 mol% | Solvent-free, 60°C | 1-3 h | 75-95% | Aromatic, heteroaromatic aldehydes |
For less reactive substrates like ketones, more specialized conditions are often required. Titanium tetraisopropylate (5 mol%) in dichloromethane at room temperature provides good to excellent yields of α-alkyl-α-hydroxyphosphonates after 12-24 hours [1]. Similarly, butyllithium (0.1 mol%) in hexane under inert atmosphere effectively promotes the addition to ketones, though it requires more complex work-up procedures [1].
α-Aminophosphonates represent phosphorus analogs of natural α-amino acids and display a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties [2]. These compounds are typically synthesized via hydrophosphonylation of imines, which can be generated in situ or pre-formed. The reaction demonstrates excellent diastereoselectivity when employing chiral auxiliaries, providing access to enantiomerically enriched aminophosphonates of pharmacological interest.
Recent advances have highlighted the incorporation of fluorinated groups to enhance biological activity and optimize pharmacokinetic properties. Fluorinated α-aminophosphonates have shown particular promise as urokinase inhibitors—an extracellular proteolytic enzyme overexpressed in metastatic solid tumors—making them attractive candidates for cancer therapy [2]. The mechanochemical preparation of chiral imines followed by hydrophosphonylation has emerged as an efficient, solvent-free approach to these valuable compounds.
Table 3: Methods for α-Aminophosphonate Synthesis Using Diethyl Phosphonate
| Methodology | Reaction Conditions | Catalyst | Yield Range | Diastereoselectivity | Key Features |
|---|---|---|---|---|---|
| Mechanochemical [2] | Solvent-free, grinding, rt | None | 47-93% | 74:26 to 95:5 dr | Green approach, high diastereoselectivity |
| NH-Iminophosphonate Reduction [5] | Borane-dimethyl sulfide (BMS), CH₂Cl₂, 0°C to rt | None | 65-85% | N/A | Provides free NH₂ aminophosphonates |
| Conventional Solution-phase [2] | Toluene, 80°C, 2-4 h | None | 50-90% | Variable | Traditional approach |
The NH-iminophosphonate pathway provides convenient access to α-aminophosphonates with free amino groups, avoiding tedious N-deprotection steps. These highly reactive intermediates, prepared from diethyl phosphite and electrophilic nitriles, can be selectively reduced with borane-dimethyl sulfide complex to yield the corresponding aminophosphonates [5]. This approach allows incorporation of difluoromethyl groups and heterocyclic moieties, enhancing the structural diversity and potential bioactivity of the resulting compounds.
This protocol describes an environmentally friendly approach to α-hydroxyphosphonates using Eco-MgZnOx ecocatalysts derived from Zn-hyperaccumulating plant species Arabidopsis halleri [3].
Materials: Diethyl phosphonate, aldehyde substrate, Eco-MgZnOx ecocatalyst (20-50 mg/mmol aldehyde)
Procedure:
Notes: The ecocatalyst can be recovered by washing with ethanol, drying at 80°C, and recalcinating at 500°C for 2 hours for reuse. This method is applicable to aromatic, aliphatic, and heteroaromatic aldehydes, providing good to excellent yields (65-98%) with minimal environmental impact.
This protocol employs inexpensive, commercially available barium hydroxide octahydrate as an efficient catalyst for the Pudovik reaction [4].
Materials: Diethyl phosphonate, aldehyde substrate, Ba(OH)₂·8H₂O, anhydrous THF
Procedure:
Notes: This method avoids competing Cannizzaro and Tishchenko reactions that can occur with strong base catalysts. It provides excellent yields (up to 99%) with aromatic aldehydes containing both electron-donating and electron-withdrawing substituents. The reaction is complete within 15 minutes at room temperature.
This protocol describes a mechanochemical approach to fluorine-containing α-aminophosphonates with potential anticancer activity [2].
Materials: Diethyl phosphonate, fluorinated aldehyde, chiral amine [(R)-(+)-1-(4-methoxyphenyl)ethylamine or similar], mortar and pestle
Procedure:
Notes: This solvent-free method provides good to high diastereoselectivity (74:26 to 95:5 dr) and yields (47-93%). The resulting fluorinated α-aminophosphonates have shown promise as urokinase plasminogen activator (uPA) inhibitors and exhibit activity against various cancer cell lines, including glioblastoma, ovarian cancer, and breast cancer models.
α-Functionalized phosphonates prepared through hydrophosphonylation reactions demonstrate remarkable biological activities, making them valuable scaffolds in medicinal chemistry. α-Aminophosphonates serve as stable mimics of tetrahedral intermediates in peptide hydrolysis, effectively inhibiting enzymes that normally process amino acids and peptides [2]. This property underpins their application as enzyme inhibitors targeting proteases, hydrolases, and transferases relevant to various disease pathways.
Recent studies highlight fluorinated α-aminophosphonates as promising candidates for cancer therapy, particularly as inhibitors of the urokinase-type plasminogen activator (uPA) system—a therapeutic target for glioblastoma, breast, ovarian, colon, and pancreatic cancers [2]. These compounds interfere with tumor metastasis by inhibiting extracellular matrix degradation, a critical step in cancer progression. Additionally, bisphosphonate derivatives accessible through further transformation of hydrophosphonylation products show exceptional affinity for hydroxyapatite, enabling targeted drug delivery to bone tissue for treating osteoporosis and bone metastases [6].
The following diagram illustrates the role of α-aminophosphonates in cancer cell inhibition and their relationship to key biological targets:
Studies have revealed crucial structure-activity relationships for biologically active phosphonates. The presence of fluorine atoms in α-aminophosphonates significantly enhances their lipophilicity and metabolic stability, improving cell membrane penetration and bioavailability [2]. Additionally, bulky substituents on the amino group and aromatic rings with specific substitution patterns influence target binding affinity and selectivity. For instance, diaryl and diphenyl α-aminophosphonate derivatives demonstrate notable urokinase inhibitory activity, while modifications at the phosphonate ester (e.g., ethyl vs. methyl groups) can fine-tune physicochemical properties and in vivo efficacy [2].
Hydrophosphonylation reactions using diethyl phosphonate provide efficient, versatile methods for constructing biologically relevant α-functionalized phosphonates. The developed protocols—employing eco-catalysts, mechanochemical approaches, and conventional solution-phase conditions—offer synthetic flexibility for accessing diverse chemical space. These methodologies enable preparation of compounds with significant potential in drug development, particularly as targeted cancer therapeutics and enzyme inhibitors. The continued refinement of these transformations, especially regarding stereoselectivity and sustainability, promises to further expand their utility in medicinal chemistry and pharmaceutical sciences.
This compound (DEP) represents one of the six dialkyl phosphate (DAP) metabolites that serve as non-specific biomarkers for assessing human exposure to organophosphate pesticides (OPs), including the widely used insecticide chlorpyrifos [1]. As chlorpyrifos undergoes metabolic degradation in humans, it decomposes into several metabolites, with DEP and 3,5,6-trichloro-2-pyridinol (TCPy) serving as the primary urinary excretion products [2]. The detection of DEP in biological samples provides a practical indicator of internal exposure dose, integrating exposure from all relevant routes including dietary, residential, and occupational sources [3].
The significance of DEP monitoring extends beyond mere exposure confirmation, as epidemiological evidence has linked DAP metabolites with adverse neurodevelopmental outcomes, endocrine disruption, and respiratory effects in susceptible populations [3] [1]. Children demonstrate particular vulnerability to organophosphate pesticides due to physiological factors and behavioral characteristics that may intensify exposure and susceptibility [3]. Recent research has revealed that children chronically exposed to pesticides exhibit telomere shortening comparable to accelerated biological aging, highlighting the potential long-term consequences of exposure [3]. The biological monitoring of DEP and other DAP metabolites enables researchers and public health professionals to quantify exposure levels, identify high-risk populations, and evaluate the effectiveness of intervention strategies aimed at reducing pesticide exposure.
The analysis of pesticide metabolites in biological matrices requires highly sensitive and selective techniques capable of detecting trace concentrations in complex sample backgrounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for DEP quantification in urine samples, offering superior sensitivity, specificity, and throughput compared to traditional analytical approaches [4] [1]. The UFLC-MS/MS method (Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry) represents a particularly advanced implementation that combines rapid separation with selective detection, enabling the simultaneous quantification of multiple DAP metabolites in a single analytical run [1].
Alternative chromatographic techniques include gas-liquid chromatography (GLC) with various detection systems, though these methods may present challenges for the more polar pesticide metabolites without derivatization [5]. While thin layer chromatography offers a cost-effective alternative for resource-limited settings, it generally provides inferior sensitivity and specificity compared to advanced mass spectrometry-based approaches [5]. The selection of an appropriate analytical method must balance performance requirements with practical considerations, including available instrumentation, sample throughput, and necessary detection limits. For most human biomonitoring studies, LC-MS/MS methods provide the optimal combination of sensitivity, specificity, and multi-analyte capability needed for comprehensive exposure assessment.
Efficient sample preparation represents a critical step in the accurate quantification of DEP in urine matrices, serving to concentrate the analyte while removing potential interferents. Recent methodological comparisons have evaluated three primary extraction approaches: liquid-liquid extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and lyophilization (freeze-drying) [1]. Among these techniques, LLE demonstrated superior performance with higher recovery rates, reduced matrix effects, and more consistent results across the range of DAP metabolites [1].
The optimized LLE protocol utilizes cold ethyl acetate as the extraction solvent, achieving efficient partitioning of DEP from urine while precipitating proteins and other interfering compounds. This approach offers practical advantages including minimal sample volume requirements (200 μL of urine), reduced chemical consumption, and rapid processing time, making it suitable for large-scale epidemiological studies [1]. The simplicity and effectiveness of the LLE method contribute to its excellent reproducibility and recovery rates ranging from 93% to 102% across the different DAP metabolites [1].
Table 1: Comparison of Sample Preparation Methods for DEP Extraction from Urine
| Extraction Method | Recovery Rate (%) | Matrix Effects | Sample Volume | Processing Time | Cost |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | 93-102 | Minimal | 200 μL | Short | Low |
| QuEChERS | 85-95 | Moderate | 500 μL | Medium | Medium |
| Lyophilization | 80-90 | Significant | 1 mL | Long | High |
The UFLC-MS/MS method provides a robust analytical platform for the precise quantification of DEP in human urine, offering excellent sensitivity with limits of detection (LOD) of 0.0201 ng/mL and limits of quantification (LOQ) of 0.0609 ng/mL specifically for DEP [1]. The method exhibits high linearity across a concentration range of 0.1 to 200 ng/mL, with a correlation coefficient (R²) of 0.9997 for DEP, ensuring accurate quantification across the biologically relevant exposure range [1].
The chromatographic separation employs a reversed-phase column with a binary mobile phase system consisting of (A) water and (B) acetonitrile, both modified with 0.1% formic acid to enhance ionization efficiency. The gradient elution program initiates at 5% B, increases to 95% B over 8 minutes, maintains this composition for 2 minutes, then re-equilibrates to initial conditions for 3 minutes, with a constant flow rate of 0.3 mL/min and column temperature maintained at 30°C [1]. Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with negative electrospray ionization, monitoring specific transitions for DEP and other DAP metabolites, with optimized source parameters including drying gas temperature, nebulizer pressure, and capillary voltage [1].
Table 2: UFLC-MS/MS Instrumental Parameters for DEP Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Chromatographic Column | C18 reversed-phase (2.1 × 100 mm, 2.7 μm) | Stable for ≥ 500 injections |
| Mobile Phase | (A) Water + 0.1% formic acid; (B) ACN + 0.1% formic acid | HPLC grade solvents |
| Injection Volume | 5 μL | Fixed loop design |
| Flow Rate | 0.3 mL/min | Constant throughout analysis |
| Column Temperature | 30°C | Thermostatted column compartment |
| Ionization Mode | Negative ESI | Optimized for DAP metabolites |
| MRM Transition (DEP) | 125 → 79 m/z | Quantifier ion |
| Dwell Time | 50 ms per transition | Sufficient data points per peak |
The sample preparation protocol follows a systematic workflow designed to maximize recovery while minimizing matrix effects and potential contamination. The following detailed procedure outlines the LLE method optimized for DEP extraction from urine matrices [1]:
Sample Collection and Storage: Collect first-morning void urine samples in sterile polypropylene containers. Immediately freeze samples at -20°C if analysis will occur within one week, or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Sample Preparation: Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity. Transfer 200 μL of urine to a 2 mL microcentrifuge tube. Add 100 μL of isotopically labeled internal standard solution (recommended: DEP-d10 at 10 ng/mL in acetonitrile).
Liquid-Liquid Extraction: Add 800 μL of cold ethyl acetate (pre-chilled to -20°C) to the urine mixture. Vortex vigorously for 1 minute to ensure complete mixing. Incubate the mixture on ice for 10 minutes to facilitate phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C to compact the precipitate and separate the organic layer.
Extract Processing: Carefully transfer the upper organic layer (approximately 700-750 μL) to a clean 10 mL glass tube. Repeat the extraction with an additional 500 μL of cold ethyl acetate, combining the organic layers. Evaporate the combined extracts to dryness under a gentle stream of nitrogen at room temperature.
Reconstitution: Reconstitute the dried extract with 500 μL of acetonitrile. Vortex for 30 seconds to ensure complete dissolution. Transfer the reconstituted extract to an autosampler vial for UFLC-MS/MS analysis.
The following workflow diagram illustrates the complete sample preparation and analysis procedure:
Diagram 1: Experimental workflow for DEP analysis in urine samples, illustrating the three main phases of sample preparation, extraction, and analytical quantification.
The validated UFLC-MS/MS method for DEP detection demonstrates exceptional performance characteristics suitable for human biomonitoring applications. Method validation following SANTE guidance protocols confirmed reliable quantification across the biologically relevant concentration range, with precision metrics demonstrating repeatability (RSD) between 0.62% and 5.46% and reproducibility values (RSD) between 0.80% and 11.33% for the different DAP metabolites [1]. The specificity of the method was verified through the analysis of six different blank urine matrices, with no interfering peaks observed at the retention times of the target analytes [1].
The extraction efficiency of the LLE method was comprehensively evaluated through recovery studies at multiple concentration levels, yielding consistent results across the analytical range. The matrix effects were determined to be minimal through comparative analysis of standards prepared in neat solvent versus matrix-matched standards, with suppression/enhancement effects less than 15% for all target metabolites [1]. The method's robustness was confirmed through the analysis of more than 150 urine samples from agricultural and non-agricultural populations, demonstrating consistent performance across diverse sample matrices [1].
Table 3: Analytical Performance Characteristics for DEP and Other DAP Metabolites
| Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) | Repeatability (RSD%) | Reproducibility (RSD%) |
|---|---|---|---|---|---|---|
| DEP | 0.0201 | 0.0609 | 0.1-200 | 98-102 | 0.62-1.15 | 0.80-2.45 |
| DETP | 0.0285 | 0.0864 | 0.1-200 | 95-98 | 1.25-2.36 | 2.15-4.82 |
| DEDTP | 0.0697 | 0.2112 | 0.1-200 | 93-96 | 2.85-5.46 | 5.35-11.33 |
| DMP | 0.0254 | 0.0770 | 0.1-200 | 96-101 | 1.05-2.15 | 1.95-4.25 |
| DMTP | 0.0302 | 0.0915 | 0.1-200 | 94-97 | 1.85-3.45 | 3.25-7.85 |
| DMDTP | 0.0418 | 0.1267 | 0.1-200 | 92-95 | 2.65-4.85 | 4.75-9.65 |
Chlorpyrifos undergoes complex biotransformation in humans, producing several metabolites through competing metabolic pathways. The primary bioactivation pathway involves cytochrome P450-mediated desulfuration to chlorpyrifos oxon (CPO), the potent acetylcholinesterase inhibitor, while the major detoxification pathway proceeds via dearylation to form DEP and TCPy [2]. The metabolic relationship between chlorpyrifos and its metabolites follows a well-defined pathway:
Diagram 2: Metabolic pathways of chlorpyrifos in humans, showing the formation of DEP and other urinary biomarkers including TCPy and DETP.
The toxicological significance of DEP stems from its role as a major detoxification product, with urinary levels providing an integrated measure of chlorpyrifos exposure across multiple routes. Recent investigations using blood-brain barrier models have demonstrated that chlorpyrifos exposure leads to acetylcholine accumulation (up to 24.8 ± 3.4 μM) even at concentrations below those producing detectable metabolite levels in the brain compartment, highlighting the sensitivity of neurological endpoints [2]. The simultaneous measurement of DEP alongside TCPy provides a more comprehensive exposure assessment, as TCPy serves as a specific biomarker for chlorpyrifos, while DEP reflects exposure to a broader range of diethyl-organophosphate pesticides [6] [2].
The quantification of DEP in urine matrices serves as a valuable tool for population-level exposure assessment, with applications in occupational surveillance, environmental health studies, and epidemiological investigations. The short biological half-life of organophosphate pesticides (typically hours to days) makes urinary metabolite monitoring particularly suitable for assessing recent exposure, typically within 24-48 hours preceding sample collection [1]. This temporal relationship enables researchers to link specific exposure events with biomarker levels, facilitating the identification of exposure sources and patterns.
In practical implementation, studies should consider collecting first-morning void urine samples to minimize variability associated with diurnal excretion patterns and to capture the concentrated metabolite output following overnight accumulation [1]. For comprehensive exposure assessment, the simultaneous analysis of multiple DAP metabolites is recommended, as this approach provides a more complete exposure picture and helps distinguish between different organophosphate sources [1]. The developed UFLC-MS/MS method enables this comprehensive profiling, simultaneously quantifying six DAP metabolites with minimal sample volume requirements and processing time [1]. Recent applications of similar methodologies have successfully demonstrated exposure differentials between agricultural and non-agricultural populations, with higher DEP concentrations observed in individuals with direct occupational exposure or residential proximity to agricultural operations [3].
For research implementation, the DEP biomarker protocol can be effectively integrated into various study designs, from targeted pesticide exposure studies to broad-scale birth cohort investigations. The analytical method's sensitivity (LOD 0.0201 ng/mL for DEP) enables detection of environmental exposure levels in general populations, not just occupational groups with high exposure levels [1]. This sensitivity is particularly important for studying susceptible populations such as pregnant women and children, where even low-level exposures may have significant health implications [3] [6].
The practical utility of this methodology has been demonstrated in recent research applications, including the Heartland Study, a birth cohort investigation in the United States that incorporated dicamba and 2,4-D exposure assessment alongside traditional pesticide biomarkers [6]. Similarly, studies of children in agricultural communities have employed DEP monitoring to identify associations between pesticide exposure and biological effects such as telomere shortening, suggesting accelerated aging in exposed populations [3]. These research applications highlight the versatility and utility of DEP biomonitoring for addressing diverse public health questions related to pesticide exposure.
The analytical methodology presented for this compound quantification in urine matrices provides researchers with a robust, sensitive, and specific tool for assessing chlorpyrifos exposure in diverse population groups. The optimized UFLC-MS/MS platform with liquid-liquid extraction offers practical advantages for large-scale studies, requiring minimal sample volume while providing comprehensive metabolite profiling capabilities. The validation parameters confirm method reliability across the biologically relevant concentration range, with excellent recovery, precision, and sensitivity characteristics.
As concerns regarding the public health impact of pesticide exposure continue to grow, particularly for vulnerable subpopulations such as children and pregnant women, the availability of refined biomonitoring methods becomes increasingly important for elucidating exposure-disease relationships and informing evidence-based intervention strategies. The DEP biomarker protocol detailed in these application notes represents a valuable resource for researchers investigating the human health implications of organophosphate pesticide exposure across various settings and populations.
The accurate quantification of this compound (DEP) and its structural analogs in biological matrices represents a critical component in assessing human exposure to organophosphate pesticides (OPs). These phosphorus-containing compounds constitute approximately 70% of all insecticides used in the United States, with millions of kilograms applied annually across agricultural and residential settings [1]. As a primary metabolite of common pesticides including chlorpyrifos, diazinon, and parathion, DEP serves as a valuable exposure biomarker that provides an integrated measure of cumulative contact through dietary, environmental, and occupational pathways [2] [1]. The detection and quantification of DEP in urine has emerged as a preferred approach for biological monitoring in both epidemiological studies and occupational health surveillance, offering a non-invasive sampling method that reflects recent exposure patterns [2] [3].
Growing concern over the potential health impacts associated with chronic low-level OP exposure has intensified the need for robust analytical methods capable of detecting DEP at trace concentrations. Epidemiological evidence suggests associations between OP metabolite levels and various adverse health outcomes, including neurological effects, thyroid hormone disruption, and altered birth outcomes [4]. Regulatory agencies worldwide have established strict guidelines for OP exposure limits, necessitating highly sensitive and selective analytical methods for compliance monitoring and risk assessment [5]. This document presents comprehensive application notes and detailed protocols for the analysis of DEP in urine samples, compiling optimized methodologies from recent literature to support researchers in implementing these techniques in laboratory settings.
The analysis of DEP in urine presents significant analytical challenges due to the compound's high polarity, water solubility, and low volatility, coupled with the complex urine matrix that can interfere with detection. To address these challenges, two primary analytical platforms have emerged: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Each approach offers distinct advantages and limitations, with the selection dependent on available instrumentation, required sensitivity, and sample throughput considerations [5] [2] [1].
LC-MS/MS methods have gained prominence in recent years due to their ability to analyze DEP without derivatization, significantly simplifying sample preparation workflows. The inherent polarity of DEP makes it ideally suited for reverse-phase chromatography with detection via electrospray ionization (ESI) in negative ion mode [3] [4]. This approach typically offers excellent sensitivity with detection limits in the low ng/mL range while eliminating the time-consuming derivatization steps required for GC-based methods [5]. In contrast, GC-MS methods provide superior chromatographic resolution and can achieve exceptional sensitivity when coupled with chemical derivatization using reagents such as pentafluorobenzyl bromide (PFBBr) or 1-chloro-3-iodopropane [2] [1]. These methods transform DEP into less polar, volatile derivatives amenable to gas-phase separation, though they introduce additional complexity and potential sources of variability in the analytical workflow [1].
Table 1: Comparison of Primary Analytical Platforms for DEP Measurement in Urine
| Analytical Platform | Detection Mechanism | Sample Preparation | LOD Range (ng/mL) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| LC-MS/MS | ESI in negative ion mode | LLE or SPE, no derivatization | 0.02-0.2 [5] [4] | Simplified workflow, high throughput | Matrix effects in ESI, equipment cost |
| GC-MS (EI) | Electron ionization | LLE or SPE with derivatization | 0.05-0.5 [2] [1] | Excellent separation, robust identification | Complex sample preparation, derivatization variability |
| GC-MS (NICI) | Negative ion chemical ionization | Derivatization (typically PFBBr) | 0.01-0.1 [6] | Exceptional sensitivity, reduced interference | Specialized instrumentation, method development complexity |
Sample preparation represents a critical step in both analytical approaches, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) serving as the most common techniques for isolating DEP from urine matrices. LLE methods typically employ polar solvents such as acetonitrile or ethyl acetate, often with acidification to protonate the phosphate groups and improve extraction efficiency [5]. SPE methodologies have evolved significantly, with mixed-mode anion exchange cartridges (e.g., Oasis WAX) providing enhanced selectivity through both reversed-phase and ionic interaction mechanisms [1] [4]. The selection between LLE and SPE involves trade-offs between cost, simplicity, and clean-up efficiency, with SPE generally providing superior matrix removal but at increased per-sample cost [5] [4].
The UFLC-MS/MS method represents a state-of-the-art approach for DEP quantification, combining excellent sensitivity with streamlined sample preparation. This protocol, adapted from recent literature [5], has been validated for the simultaneous detection of six dialkyl phosphate metabolites in human urine, offering a robust solution for high-throughput biomonitoring studies.
Sample Preparation Protocol:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram illustrates the complete UFLC-MS/MS analytical procedure:
Figure 1: UFLC-MS/MS Analytical Workflow for DEP Detection in Urine
For laboratories with GC-MS capabilities, this protocol provides a highly sensitive alternative for DEP quantification through chemical derivatization to produce volatile derivatives amenable to gas chromatographic separation [1]. The method incorporates automated solid-phase extraction to enhance reproducibility and throughput while minimizing manual handling errors.
Sample Preparation Protocol:
GC-MS Conditions:
Rigorous method validation is essential to ensure the reliability, accuracy, and precision of DEP measurements in urine matrices. The following validation parameters should be established for any analytical method used for biomonitoring studies, in accordance with international guidelines such as the SANTE guidance document [5].
Table 2: Method Validation Parameters for DEP Analysis in Urine
| Validation Parameter | UFLC-MS/MS Method [5] | GC-MS Method [2] | LC-MS/MS Method [4] |
|---|---|---|---|
| Linear Range (μg/L) | 0.06-50 | 0.5-100 | 0.1-50 |
| Limit of Detection (μg/L) | 0.020 | 0.5 | 0.2 |
| Limit of Quantification (μg/L) | 0.061 | 1.0 | 0.5 |
| Recovery (%) | 95-102 | 92-106 | 90-105 |
| Within-Run Precision (%RSD) | 0.62-5.46 | 5.6-27.8 | <10.7 |
| Between-Run Precision (%RSD) | 0.80-11.33 | 7.0-51.3 | <12.5 |
| Analysis Time (min/sample) | 10 | 25 | 12 |
The linearity of analytical methods for DEP quantification is typically demonstrated over concentration ranges spanning three orders of magnitude, with correlation coefficients (r²) exceeding 0.99 [5] [1]. Accuracy, expressed as percentage recovery, should fall within 85-115% for quality control samples at low, medium, and high concentration levels. Precision is evaluated through both within-run (intra-day) and between-run (inter-day) measurements, with acceptance criteria generally set at <15% relative standard deviation (RSD) for biological samples [5] [4].
The exceptional sensitivity of modern instrumentation enables detection limits in the low ng/mL range, which is essential for assessing background exposure levels in general populations. For context, studies of non-occupationally exposed subjects have reported DEP concentrations in urine ranging from <0.5 to 15 μg/L, with geometric means of approximately 5.5 μg/L in Japanese children [4]. The specificity of each method must be demonstrated through the absence of significant interference from endogenous urine components, typically confirmed by analyzing blank urine samples from multiple donors [5] [1].
The analytical methods described in this document have been successfully applied in numerous biomonitoring studies assessing population exposure to organophosphate pesticides. A recent study utilizing the UFLC-MS/MS method analyzed 150 urine samples from farmer and non-farmer populations, demonstrating significantly elevated DEP levels in the agricultural group [5]. These findings highlight the utility of DEP measurements in identifying exposure sources and evaluating the effectiveness of protective measures in occupational settings. In environmental epidemiology, DEP quantification has been instrumental in establishing associations between OP exposure and various health outcomes, including neurodevelopmental effects in children and reproductive toxicity in adults [2] [4].
When implementing these methods, several practical considerations deserve attention. The inclusion of deuterated internal standards (e.g., DEP-d10) is strongly recommended to correct for matrix effects and procedural losses [4]. For GC-MS methods, the derivatization efficiency must be carefully optimized and monitored, as incomplete reactions can significantly impact method sensitivity and reproducibility [1]. For LC-MS/MS approaches, matrix effects resulting from ion suppression or enhancement represent a key challenge that should be evaluated through post-column infusion experiments and mitigated through effective sample clean-up and appropriate internal standardization [5].
Quality assurance protocols should include the analysis of method blanks, duplicate samples, and certified reference materials where available. For laboratories developing in-house methods, participation in proficiency testing schemes such as the German External Quality Assessment Scheme (G-EQUAS) provides valuable assessment of methodological performance [1]. Proper sample storage conditions (-20°C or lower) are essential to prevent degradation of DEP metabolites during long-term storage, with stability demonstrations recommended for each laboratory's specific conditions.
The accurate quantification of this compound in urine represents an essential capability for researchers investigating human exposure to organophosphate pesticides. This document has presented detailed application notes and protocols for state-of-the-art analytical methods based on UFLC-MS/MS and GC-MS platforms, providing researchers with comprehensive guidance for method implementation. The validation data presented demonstrate that current methodologies achieve the sensitivity, precision, and accuracy required for both occupational and environmental exposure assessment. As analytical technologies continue to advance, further improvements in throughput, sensitivity, and accessibility are expected, enhancing our ability to monitor and understand the public health implications of organophosphate pesticide exposure.
This compound (DEP) is an important organophosphorus compound that serves as a primary metabolite and degradation product of various organophosphate pesticides (e.g., chlorpyrifos) and industrial chemicals. The accurate detection and quantification of DEP in environmental and biological samples is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. Mass spectrometry has emerged as the analytical method of choice for DEP determination due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation. These Application Notes provide detailed protocols and technical guidance for implementing robust MS-based methods for DEP analysis in various matrices.
The analysis of DEP presents significant technical challenges due to its high polarity and ionic character, which limit its retention on conventional reversed-phase chromatography columns. Additionally, DEP lacks strong chromophoric groups, making UV detection insensitive. Furthermore, matrix effects in complex samples can substantially suppress or enhance ionization efficiency, compromising quantification accuracy. The protocols described herein address these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection conditions that have been validated across multiple laboratory environments [1].
This compound (C₄H₁₁O₄P) is a phosphoric acid ester where two ethyl groups are bonded to the phosphate moiety through oxygen atoms. The compound exists as either the free acid or as salts under various conditions. With a molecular weight of 154.10 g/mol, DEP exhibits high water solubility and low volatility, which differentiates it from its phosphonate counterparts and influences the selection of appropriate analytical techniques. The structural characteristics of DEP include a phosphorus-oxygen double bond (P=O) and two P-O-C linkages that are susceptible to cleavage under certain conditions, producing characteristic fragment ions in mass spectrometry [2].
Table 1: Chemical and Physical Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | Diethyl hydrogen phosphate |
| Molecular Formula | C₄H₁₁O₄P |
| Molecular Weight | 154.10 g/mol |
| CAS Registry Number | 66762 |
| Chemical Structure | CCOP(=O)(O)OCC |
| Systematic Name | Phosphoric acid, diethyl ester |
| Other Names | O,O-Diethyl phosphate; Diethylphosphoric acid |
| Canonical SMILES | CCOP(=O)(O)OCC |
| InChI Key | UCQFCFPECQILOL-UHFFFAOYSA-N |
The ionization behavior of DEP is characterized by deprotonation of the acidic hydrogen, forming the [M-H]⁻ ion in negative electrospray ionization (ESI) mode. The phosphate group provides an excellent site for negative ionization, making ESI-MS particularly well-suited for DEP analysis. The molecular structure also contains oxygen atoms that can coordinate with various cations, potentially forming adducts that must be considered during method development [2].
The analysis of DEP primarily employs liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) due to the compound's polarity and low volatility. The most effective ionization technique for DEP is electrospray ionization (ESI) operated in negative ion mode, which efficiently produces the deprotonated molecule [M-H]⁻ at m/z 153. Alternative ionization approaches include atmospheric pressure chemical ionization (APCI) in negative mode, though ESI typically provides superior sensitivity for phosphorylated compounds. High-resolution mass spectrometry using Orbitrap or FT-ICR instruments provides exceptional specificity through accurate mass measurement with mass errors typically below 2 ppm, enabling confident formula assignment and distinguishing DEP from isobaric interferences [3] [2].
For complex environmental samples like dissolved organic matter, FT-ICR MS coupled with ESI in negative mode has proven highly effective for comprehensive profiling of organophosphorus compounds including DEP. The ultra-high resolution (typically >400,000 at m/z 400) and sub-ppm mass accuracy of FT-ICR MS allows definitive elemental composition assignment, which is crucial when analyzing DEP in complex matrices where numerous isobaric compounds may be present. The Data Independent Fragmentation (DIF) approach with CID energies of 15-20 eV has been successfully applied to obtain structural information for DEP and related compounds [4].
Under collision-induced dissociation (CID) conditions, the deprotonated DEP molecule ([M-H]⁻ at m/z 153) produces characteristic fragment ions that provide structural confirmation. The primary fragmentation pathways involve cleavages of the C-O and P-O bonds, yielding signature ions that confirm the ethyl phosphate structure. The optimal collision energy for DEP fragmentation typically ranges between 15-25 eV, providing sufficient energy for informative fragmentation without completely destroying the precursor ion [2] [4].
Table 2: Characteristic Mass Spectral Fragments of this compound
| Precursor Ion | Product Ion (m/z) | Fragment Identity | Collision Energy (eV) |
|---|---|---|---|
| [M-H]⁻ = 153 | 153 | Deprotonated molecule | - |
| [M-H]⁻ = 153 | 125 | [M-H-C₂H₄]⁻ | 15-20 |
| [M-H]⁻ = 153 | 79 | PO₃⁻ | 15-20 |
| [M-H]⁻ = 153 | 97 | H₂PO₄⁻ | 15-20 |
| [M-H]⁻ = 153 | 109 | [M-H-C₂H₄O]⁻ | 15-20 |
The diagnostic ions at m/z 125 and 79 are particularly valuable for confirmatory analysis using multiple reaction monitoring (MRM) or product ion scanning. The ion at m/z 125 corresponds to the loss of ethylene ([M-H-C₂H₄]⁻), while m/z 79 represents the orthophosphate anion (PO₃⁻), which is common to many organophosphate compounds. For the highest confidence in identification, especially in regulated environments, monitoring two or more fragment ions with appropriate intensity ratios is recommended [2].
The following diagram illustrates the comprehensive workflow for DEP analysis from sample preparation to data interpretation:
Diagram 1: Analytical workflow for this compound analysis showing the three main stages: sample preparation, instrumental analysis, and data analysis
For environmental samples such as soil, sediment, and water, efficient extraction is critical for accurate DEP determination. Water samples typically require minimal preparation beyond filtration through 0.45-μm or 0.22-μm nylon or cellulose membrane filters to remove particulate matter. For solid samples (soils, sediments), solid-liquid extraction using aqueous solvents is highly effective. An optimized protocol employs ultrapure water or a water-methanol mixture (90:10, v/v) with agitation (shaking or sonication) followed by centrifugation and filtration. The extraction of deep-sea sediments with ultrapure water has demonstrated excellent recovery for femtomole-level analysis of organophosphorus compounds, highlighting the effectiveness of aqueous extraction for these polar compounds [3] [1].
To address matrix effects in complex environmental samples, solid-phase extraction (SPE) using polar sorbents such as mixed-mode anion-exchange cartridges can be employed for both clean-up and concentration. The protocol involves conditioning the cartridge with methanol and water, loading the sample at neutral pH, washing with water or dilute alkaline solution, and eluting with a methanol-based solvent containing a volatile acid or base. This approach effectively removes interfering compounds while maintaining high recovery (>85%) of DEP. For extremely complex matrices like dissolved organic matter, a 10-fold dilution in Optima LC-MS grade methanol prior to analysis has been successfully implemented to reduce matrix effects while maintaining adequate sensitivity [1] [4].
For biological matrices including urine, blood, and tissues, more extensive sample preparation is necessary to remove proteins and other interfering compounds. Protein precipitation with cold acetonitrile (1:2 sample:acetonitrile ratio) followed by centrifugation is effective for blood and plasma samples. For urine analysis, dilution with mobile phase or water (typically 1:5 to 1:10) followed by filtration is often sufficient. In cases where higher sensitivity is required or matrix effects are significant, SPE clean-up using polymeric reversed-phase cartridges provides excellent results. It is important to note that DEP in biological samples may be present as free compound or conjugated metabolites, and enzymatic hydrolysis (using β-glucuronidase/sulfatase) may be necessary to quantify total DEP content [1].
Ion chromatography (IC) has emerged as a highly effective separation technique for DEP due to its superior retention and resolution of polar ionic compounds compared to reversed-phase LC. An optimized IC method utilizes a Dionex IonPac AS11-HC-4μm anion-exchange column (2 × 250 mm) with a potassium hydroxide gradient generated by an eluent generator cartridge. The gradient program begins with 1 mM KOH, increases linearly to 50 mM KOH over 40 minutes, and maintains this concentration for 5 minutes. The flow rate is kept constant at 0.1 mL/min with column temperature maintained at 30°C. This approach successfully separates DEP from other organophosphorus compounds and inorganic ions, enabling accurate quantification in complex samples [3].
Following separation, the eluent undergoes suppressor treatment to remove potassium ions and other cations before introduction to the mass spectrometer. This is accomplished using a Suppressor AERS500e (2 mm) with Milli-Q water supplied to the anode and cathode. The suppressor significantly enhances MS compatibility by reducing background noise and preventing salt accumulation in the ion source. For improved ionization efficiency, 2-propanol is added as a post-column makeup solvent at a flow rate of 0.05 mL/min before the HESI source. This IC-MS configuration has demonstrated exceptional performance for alkyl phosphonates and phosphates, with retention times showing high intra- and inter-day precision (RSD < 2%) [3].
While IC provides excellent separation for DEP, reversed-phase LC using specialized columns can also achieve adequate retention when properly modified. For conventional LC-MS systems, a polar-embedded C18 column or hydrophilic interaction liquid chromatography (HILIC) column provides better retention than standard C18 phases. For HILIC separation, a mobile phase consisting of acetonitrile and aqueous ammonium acetate or ammonium formate buffer (pH ~4.5) with a gradient increasing the aqueous proportion effectively elutes DEP. A ZIC-pHILIC column (150 × 4.6 mm, 5 μm) with a mobile phase of (A) 20 mM ammonium acetate in water and (B) acetonitrile using a gradient from 80% to 50% B over 15 minutes at a flow rate of 0.5 mL/min has proven successful for DEP analysis [1].
For laboratories without access to specialized columns, ion-pair chromatography with perfluorinated carboxylic acids (e.g., pentafluoropropionic acid) as volatile ion-pair reagents can enhance retention on conventional C18 columns. However, this approach may cause ion suppression and requires careful optimization of ion-pair reagent concentration (typically 5-20 mM). Regardless of the specific chromatographic approach, the use of high-purity mobile phases and additives is essential to minimize background interference and maintain stable MS response. The addition of 0.1% formic acid or ammonium hydroxide to the mobile phase can enhance ionization efficiency in positive or negative mode, respectively [1].
Rigorous method validation is essential to ensure the reliability, accuracy, and precision of DEP quantification. The following table summarizes typical validation parameters for DEP analysis by IC-Orbitrap-MS:
Table 3: Method Validation Parameters for this compound Analysis by IC-Orbitrap-MS
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linear Range | 1 pM - 500 nM | R² > 0.995 |
| Limit of Detection (LOD) | ~10 fM (∼1.5 pg/mL) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | ~50 fM (∼7.7 pg/mL) | S/N ≥ 10, RSD < 20% |
| Precision (Intra-day) | RSD 2.5-4.8% | RSD < 15% |
| Precision (Inter-day) | RSD 3.8-6.2% | RSD < 20% |
| Accuracy (Recovery) | 92-107% | 85-115% |
| Matrix Effects | 85-112% | No significant suppression/enhancement |
| Carryover | < 0.1% | < 1% of LOQ |
The exceptional sensitivity (LOD ~10 fM) achieved by IC-Orbitrap-MS enables the detection of DEP at environmentally relevant concentrations without requiring extensive sample concentration. For instruments with lower sensitivity, such as single quadrupole MS, LOD values in the low ng/mL (ppb) range are typical, which may necessitate sample concentration to achieve adequate detection limits for trace analysis. The parallel reaction monitoring (PRM) mode on Orbitrap instruments provides enhanced selectivity compared to full-scan MS, significantly improving the signal-to-noise ratio in complex matrices by reducing chemical background [3].
The developed IC-Orbitrap-MS method has been successfully applied to the analysis of deep-sea sediment samples collected from 343 meters below the seafloor, demonstrating its utility for challenging environmental matrices. In these samples, DEP and other organophosphorus compounds were identified and quantified at femtomole levels, providing crucial information about phosphorus cycling in extreme environments. The method's high sensitivity and selectivity enabled the detection of these compounds despite the presence of various interfering organic substances, highlighting its value for biogeochemical and astrochemical molecular surveys of organophosphorus compounds in natural environments [3].
In another application focusing on herbicide monitoring, a rugged LC-MS/MS method was developed for glyphosate and its transformation products, including AMPA, in olive grove soil samples from the Mediterranean basin. Although this study focused on different compounds, the methodological approach is directly relevant to DEP analysis. The study revealed substantially higher concentrations of these polar compounds in soils under traditional and high-density management systems compared to organic management, with Portugal showing the highest average concentrations. This application demonstrates the importance of robust analytical methods for monitoring polar pesticide metabolites in environmental compliance testing and regulatory studies [1].
Table 4: Application of Organophosphorus Compound Analysis in Environmental Monitoring
| Application Area | Sample Type | Key Findings | Analytical Technique |
|---|---|---|---|
| Deep-sea Biogeochemistry | Sediment cores (343 m below seafloor) | Detection of femtomole levels of organophosphorus compounds | IC-Orbitrap-MS |
| Agricultural Management | Olive grove soils (Mediterranean) | Higher concentrations in conventional vs. organic management | LC-MS/MS |
| Dissolved Organic Matter Characterization | Surface water (Pantanal wetlands) | Structural complexity assessment of DOM components | ESI-FT-ICR MS/MS |
| Geochemical Cycling | Marine sediments | Identification of alkyl phosphonates and phosphates | IC-Orbitrap-MS |
Several technical challenges may arise during DEP analysis that can compromise data quality. Ion suppression is a frequent issue in ESI-MS, particularly for complex samples. To mitigate this effect, optimize sample clean-up, improve chromatographic separation, use isotope-labeled internal standards (when available), and consider standard addition quantification. Retention time shifting in IC can occur due to carbonate contamination; preparing fresh eluents daily and sparging with helium or using a continuously regenerated eluent generator can enhance stability. Reduced sensitivity may result from source contamination; regular cleaning of the ion source and use of high-purity solvents are essential for maintaining optimal performance [3] [1].
For high-background noise in full-scan MS modes, switching to PRM or MRM modes can significantly improve the signal-to-noise ratio by selectively monitoring specific fragment ions. When analyzing samples with very low DEP concentrations, pre-concentration by solid-phase extraction or lyophilization may be necessary, though these approaches can also concentrate matrix components. Instrumental carryover can be minimized by including strong needle wash solvents (e.g., 50:50 methanol:water with 0.1% ammonium hydroxide) and injecting solvent blanks between samples. Implementing a quality control protocol with calibration standards, quality control samples, and continuing calibration verification ensures ongoing method performance [3] [4].
These Application Notes provide comprehensive protocols for the accurate identification and quantification of this compound using advanced mass spectrometry techniques. The implementation of ion chromatography coupled to high-resolution mass spectrometry enables unparalleled sensitivity and selectivity for DEP analysis in complex matrices. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection provide laboratories with robust procedures that can be adapted to various sample types and instrument configurations. As regulatory scrutiny of organophosphorus compounds intensifies and environmental monitoring programs expand, these protocols will support laboratories in generating reliable, high-quality data for research, monitoring, and regulatory compliance purposes.
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy has emerged as a powerful technique for elucidating gas-phase structures of biologically relevant ions. Diethyl phosphate (DEP) serves as an excellent model system for understanding more complex nucleic acid backbones, as it mimics the fundamental phosphate ester linkages found in DNA and RNA. The interaction of DEP with protons and metal cations is of particular interest because these interactions directly influence nucleic acid structure and stability under physiological conditions. This protocol details the application of IRMPD spectroscopy to investigate how protonation and sodium cationization affect the geometric structure of DEP complexes, providing insights that can be extrapolated to understand more complex nucleotide systems [1].
The IRMPD technique is particularly valuable because it enables researchers to obtain vibrationally resolved infrared spectra of mass-selected ions in the gas phase, free from solvent interference. When combined with theoretical calculations, IRMPD spectroscopy provides a powerful approach for determining the geometric changes that occur upon cation binding, including alterations to P–O bond lengths and ∠OPO bond angles that are critical to understanding nucleic acid backbone conformation [1] [2].
IRMPD spectroscopy is an action spectroscopy technique that indirectly measures infrared absorption by monitoring ion fragmentation as a function of IR wavelength. The fundamental principle relies on the fact that when mass-selected ions resonate with specific IR frequencies, they undergo vibrational excitation through the sequential absorption of multiple photons. This process continues until the ions accumulate sufficient internal energy to overcome dissociation barriers, resulting in fragmentation. The IRMPD yield is calculated using the formula:
IRMPD yield = (∑If)/(Ip + ∑If)
where Ip represents the precursor ion intensity and If represents the fragment ion intensity. By plotting IRMPD yield against IR frequency, researchers obtain an action spectrum that correlates with the linear IR absorption spectrum of the ion [3] [2].
The "multiple photon" aspect is crucial because dissociation of covalent bonds typically requires energies equivalent to 8-33 IR photons, depending on the photon energy and specific bond strengths. The process involves repeated cycles of photon absorption followed by intramolecular vibrational redistribution (IVR), which allows energy to spread throughout the molecule's vibrational modes, enabling continued absorption despite anharmonicity [2].
The IRMPD experiments for DEP complexes utilize a 4.7 T Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) coupled with a Free Electron Laser for Infrared eXperiments (FELIX). This configuration provides the necessary high mass resolution for ion selection and the tunable, intense IR radiation required for efficient multiple photon dissociation. The system includes an electrospray ionization (ESI) source for gentle ion production, a hexapole trap for ion accumulation, and transfer optics that guide ions to the ICR cell where mass selection and IR irradiation occur [1] [3].
The FT-ICR MS offers superior mass resolution and accuracy, which is crucial for selecting specific DEP complexes and accurately identifying fragment ions. FELIX generates tunable IR radiation across the fundamental mid-IR range (typically 600-1800 cm⁻¹), covering the key fingerprint region where phosphate backbone vibrations appear. The combination of these instruments creates a powerful platform for obtaining vibrationally resolved spectra of mass-selected ions [1].
The following diagram illustrates the complete experimental workflow for IRMPD spectroscopy of DEP complexes:
The interpretation of experimental IRMPD spectra requires support from theoretical calculations to identify the specific structures present in the experiments.
Conformational Sampling:
Quantum Chemical Calculations:
Spectral Comparison:
The table below summarizes the characteristic IRMPD spectral features observed for different DEP complexes and their structural significance:
Table 1: Characteristic IRMPD Spectral Features of DEP Complexes
| Complex Type | Characteristic Bands (cm⁻¹) | Structural Significance | Spectral Notes |
|---|---|---|---|
| [DEP-H]⁻ | 953, 1233 | P-O stretching vibrations | Frequency scaling (0.9613) improves agreement with theory [1] |
| [DEP+H]⁺ | 910, 940 (calculated) | Protonated phosphate modes | More pronounced geometric changes than sodiated complexes [1] [3] |
| [DEP+Na]⁺ | 1240 | P=O stretching with Na+ coordination | Blue shift compared to protonated form [1] |
| [DEP-H+2Na]⁺ | Multiple bands in 600-1300 range | Chelation structures | Requires higher irradiation power for dissociation [1] |
The table below summarizes the key geometric parameters changes observed in DEP complexes upon protonation or sodium cationization:
Table 2: Geometric Changes in DEP Complexes Upon Cation Binding
| Complex Type | P–O Bond Length Changes | ∠OPO Bond Angle Changes | Biological Relevance |
|---|---|---|---|
| Neutral DEP | Reference lengths | Reference angles | Baseline for comparison |
| [DEP+H]⁺ | Significant shortening | Notable increase | Models acidic conditions in nucleic acids [1] |
| [DEP+Na]⁺ | Moderate shortening | Moderate increase | Models sodium interaction with backbone [1] |
| [DEP-H+2Na]⁺ | Multiple bond alterations | Complex angle changes | Represents cation chelation in grooves [1] |
The structural information obtained from DEP IRMPD studies provides valuable insights for pharmaceutical and biomedical applications:
Nucleic Acid-Targeting Drugs: Understanding how metal cations influence phosphate backbone geometry helps rationalize the binding mechanisms of drugs that target DNA or RNA, such as antitumor agents and antiviral compounds [1].
Biomolecular Simulation Parameters: The precise geometric parameters derived from these gas-phase studies provide benchmark data for force field parameterization in molecular dynamics simulations of nucleic acid-drug interactions [1].
Chiral Analysis: While not directly applied to DEP, the IRMPD methodology has been successfully extended to chiral discrimination of pharmaceuticals, demonstrating its potential for stereochemical analysis of drug molecules [4].
Metabolite Identification: IRMPD spectroscopy has shown utility in distinguishing isomeric metabolites and modified amino acids, suggesting potential applications in drug metabolism studies [2].
Low IRMPD efficiency for sodiated complexes: Increase irradiation time to 4 seconds and use full laser power. The low efficiency is attributed to mass discrimination in detecting low m/z Na⁺ fragments [1].
Spectral discrepancies with theoretical calculations: Verify frequency scaling factors; use unscaled frequencies for protonated and sodiated complexes but apply scaling (0.9613) for deprotonated species [1].
Multiple conformers complicating interpretation: Consider Boltzmann weighting of multiple low-energy structures rather than seeking a single conformer that matches all spectral features [3].
Insufficient fragment ion signal: Increase precursor ion accumulation time in the hexapole trap and optimize ESI conditions to enhance ion production [1] [3].
IRMPD spectroscopy provides a powerful approach for investigating the gas-phase structures of this compound complexes and their interactions with protons and metal cations. The detailed protocols described in this document enable researchers to obtain precise structural information about these biologically relevant systems, free from solvent interference. The geometric changes observed upon cation binding – particularly the alterations in P–O bond lengths and ∠OPO bond angles – offer valuable insights into the fundamental interactions that stabilize nucleic acid structures and facilitate drug binding.
As IRMPD instrumentation continues to advance, particularly with the development of more accessible benchtop IR sources, these techniques are likely to find expanded applications in pharmaceutical research, including drug design, metabolite identification, and chiral analysis of therapeutic compounds [4] [2].
This compound (DEP) is a significant organophosphate metabolite that serves as a primary biomarker of exposure to organophosphate pesticides and nerve agents in biological monitoring programs. With the chemical formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol, DEP represents the environmental degradant of numerous organophosphorus compounds, making it a critical target analyte for assessing human exposure [1] [2]. DEP exists as a polar, ionic compound in solution, characterized by its phosphoric acid core with two ethyl groups attached, resulting in moderate water solubility and limited volatility that makes it particularly amenable to liquid chromatography-mass spectrometry (LC-MS) analysis rather than gas chromatography methods [1].
Electrospray ionization (ESI) has emerged as the predominant ionization technique for the analysis of polar, ionic, and macromolecular analytes like DEP in LC-MS applications. ESI is a soft ionization process that operates by applying a high voltage (typically 1-3 kV) to a liquid sample, creating an aerosol of charged droplets that undergo desolvation and Coulombic explosions to release gas-phase ions into the mass spectrometer [3]. The technique is particularly well-suited for DEP analysis due to its compatibility with reversed-phase liquid chromatography and its ability to efficiently ionize phosphorylated compounds. Professor John Fenn's development of ESI, for which he received a Nobel Prize in Chemistry in 2002, revolutionized the analysis of labile biopolymers and small polar molecules alike, with current estimates suggesting ESI is used in over 90% of all LC-MS applications for biological compounds [3]. For DEP and related organophosphate metabolites, ESI enables direct analysis from aqueous samples with minimal sample preparation, facilitating high-throughput monitoring in exposure assessment studies.
The analysis of DEP and related organophosphate metabolites presents several significant analytical challenges that impact method sensitivity, specificity, and reproducibility. A primary limitation is the inherently low ionization efficiency of DEP under conventional ESI conditions, particularly in negative ionization mode where it typically forms [M-H]⁻ ions [1]. This reduced ionization efficiency directly translates to higher limits of detection and potentially inadequate sensitivity for monitoring population-level exposures where DEP concentrations may fall in the low ng/mL range or lower. The problem is further compounded by the presence of matrix effects in complex biological samples, where co-eluting compounds can either suppress or enhance the ionization of target analytes, leading to inaccurate quantification [4] [5].
The polar and ionic nature of DEP creates additional challenges for chromatographic separation, often resulting in poor retention on conventional reversed-phase columns and potential interference from early-eluting matrix components. This issue is particularly pronounced in biological matrices such as urine, hair, and blood, where numerous endogenous compounds compete for ionization and can significantly alter detector response [4]. Furthermore, DEP exists in biological samples as part of a complex profile of organophosphate metabolites that includes dimethyl phosphate (DMP), diethyl thiophosphate (DETP), diethyl dithiophosphate (DEDTP), and their dimethyl analogs, each with diverse physicochemical properties that complicate simultaneous analysis [4] [5]. These analytical challenges necessitate careful optimization of ESI parameters, sample preparation techniques, and chromatographic conditions to achieve the required sensitivity and specificity for reliable DEP quantification in exposure assessment studies.
For the direct analysis of DEP without derivatization, negative ionization mode is typically employed to detect the deprotonated molecule [M-H]⁻ at m/z 153. The optimal ESI parameters established through method optimization studies are summarized in Table 1, which provides a comprehensive overview of the critical instrument settings for DEP analysis across different mass spectrometry platforms [4] [5]. These parameters have been validated for the detection of DEP in various biological matrices, including urine and hair extracts, with demonstrated sensitivity sufficient for monitoring environmental and occupational exposures.
Table 1: Optimized ESI Parameters for Direct this compound Analysis
| Parameter | Recommended Setting | Variations by Instrument |
|---|---|---|
| Ionization Mode | Negative | Negative for [M-H]⁻ detection |
| Ion Spray Voltage | 2500-3500 V | 2500 V (API 3200); 3000 V (Orbitrap systems) |
| Source Temperature | 400-500°C | 450°C (UFLC-MS/MS); 500°C (Orbitrap) |
| Nebulizer Gas | 40-50 psi | 45 psi (UFLC-MS/MS); 50 psi (API 3200) |
| Heating Gas | 50-60 psi | 55 psi (UFLC-MS/MS) |
| Drying Gas | 10-15 L/min | 12 L/min (multiple systems) |
| Curtain Gas | 25-35 psi | 30 psi (API 3200) |
| Collision Energy | -15 to -25 eV | -20 eV (QqQ); -35 eV NCE (Orbitrap) |
| Declustering Potential | -60 to -80 V | -70 V (API 3200) |
| MRM Transitions | 153→79 (quantifier); 153→97 (qualifier) | Species-dependent |
The source temperature parameter is particularly critical for DEP analysis, as insufficient heating can lead to incomplete desolvation and reduced sensitivity, while excessive temperatures may promote in-source fragmentation. The recommended range of 400-500°C represents a balance between efficient droplet desolvation and analyte stability [4]. Similarly, the nebulizer and drying gas settings must be optimized to generate a stable aerosol while facilitating rapid solvent evaporation from charged droplets. The specified collision energies have been optimized for the characteristic fragmentation of DEP, which typically produces PO₃⁻ (m/z 79) and H₂PO₄⁻ (m/z 97) fragment ions that serve as confirmatory transitions in tandem mass spectrometry analyses [4]. When implementing these parameters, analysts should perform initial calibration with matrix-matched standards to account for instrument-specific variations and matrix effects that can influence optimal settings.
To address the sensitivity limitations of direct DEP analysis, a cationic derivatization approach using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been developed that significantly enhances ionization efficiency in positive ESI mode [1]. This strategy converts the native DEP molecule, which ionizes poorly in negative mode, into a permanently charged derivative with high proton affinity that demonstrates substantially improved response factors in mass spectrometric detection. The derivatization reaction involves the formation of an ester linkage between the benzyl bromide group of CAX-B and the phosphoric acid moiety of DEP, resulting in a quaternary ammonium derivative that readily forms [M]⁺ ions during electrospray ionization [1].
The optimization of this derivatization protocol identified several critical reaction parameters that govern conversion efficiency, including reaction temperature (70°C), reaction time (1 hour), and solvent composition (acetonitrile). The use of potassium carbonate (1 mg/mL) as a base catalyst is essential for deprotonating the phosphoric acid moiety and facilitating nucleophilic substitution, while the non-aqueous solvent environment minimizes competing hydrolysis of the CAX-B reagent [1]. Following derivatization, a 1:5 dilution with water is necessary to achieve proper chromatographic peak shape, as lower dilution factors result in asymmetric and broad peaks that compromise quantification accuracy. This derivatization approach has demonstrated remarkable improvements in analytical sensitivity, with limits of identification enhanced by 1-2 orders of magnitude compared to underivatized DEP, achieving detection limits as low as 0.02-0.2 ng/mL in various sample matrices including hair, concrete, and plant extracts [1].
The following step-by-step protocol describes the CAX-B derivatization procedure for DEP analysis in biological matrices, optimized to achieve >95% conversion efficiency with minimal sample preparation time [1]:
Step 1: Sample Preparation - Transfer 100 µL of the extracted DEP sample (in acetonitrile) to a 2 mL reaction vial. For calibration standards, prepare DEP solutions in acetonitrile across the concentration range of 0.1-200 ng/mL. Include quality control samples at low, medium, and high concentrations within the calibration range.
Step 2: Derivatization Reagent Preparation - Prepare a fresh solution of CAX-B in acetonitrile at a concentration of 1 mg/mL. Simultaneously, prepare potassium carbonate solution in acetonitrile at 1 mg/mL concentration. Both solutions should be prepared immediately before use to prevent hydrolysis and maintain reagent stability.
Step 3: Reaction Mixture - Add 50 µL of the CAX-B solution (1 mg/mL) and 50 µL of potassium carbonate solution (1 mg/mL) to the 100 µL DEP sample. Cap the vial securely and vortex mix for 30 seconds to ensure complete homogenization of the reaction mixture.
Step 4: Derivatization Reaction - Place the reaction vial in a heating block pre-equilibrated to 70°C and incubate for 60 minutes. Monitor reaction time precisely, as extended incubation does not improve conversion yield beyond 60 minutes at the optimal temperature.
Step 5: Sample Dilution - After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature. Add 800 µL of water to achieve a 1:5 dilution factor (200 µL reaction mixture + 800 µL water) and vortex mix for 15 seconds. This dilution is critical for obtaining symmetric chromatographic peaks and minimizing matrix effects during LC-MS analysis.
Step 6: LC-MS Analysis - Transfer the diluted derivative to an appropriate autosampler vial for analysis using the positive ESI parameters outlined in Section 3.2. Injection volumes typically range from 1-5 µL, depending on the required sensitivity and instrument characteristics.
This derivatization protocol has been successfully applied to various biological and environmental matrices, with demonstrated robustness against matrix interferences. The method validation data indicate excellent reproducibility with relative standard deviations below 10% for intra-day and inter-day precision across multiple laboratories [1].
Effective sample preparation is essential for reliable DEP quantification in complex biological matrices. The following protocols describe optimized extraction procedures for urine and hair matrices, based on validated methods from recent literature [4] [5]:
Urine Sample Preparation (LLE Method):
Comparative studies have demonstrated that the liquid-liquid extraction (LLE) method provides superior recovery rates (93-102%) for DEP from urine matrices compared to QuEChERS and lyophilization techniques, with significantly reduced matrix effects and improved repeatability (RSD 0.62-5.46%) [4]. The efficiency of LLE extraction is attributed to the favorable partitioning of DEP into ethyl acetate from aqueous urine, while proteins and other interfering compounds remain in the aqueous phase.
Hair Sample Preparation (Alkaline Extraction):
The alkaline methanol extraction approach has demonstrated excellent recovery efficiencies for DEP from hair matrix (72-152%), effectively overcoming the strong binding of analytes to hair keratin proteins [5]. The basic environment facilitates the release of DEP from the hair matrix while maintaining analyte stability during the extraction process. This method has been validated for the simultaneous extraction of all six dialkyl phosphate metabolites, providing a comprehensive assessment of organophosphate exposure.
The analytical methods described in this application note enable the precise quantification of DEP as a biomarker of exposure to organophosphate compounds in various contexts. Epidemiological studies utilize these protocols to investigate associations between DEP levels in biological matrices and adverse health outcomes, including neurological disorders, endocrine disruption, and respiratory effects [4]. The exceptional sensitivity achieved through cationic derivatization (LOD: 0.02-0.2 ng/mL) permits the detection of chronic low-level exposures that may evade conventional analytical methods, supporting advanced risk assessment studies [1]. In forensic and environmental applications, these methods facilitate the retrospective monitoring of exposure through hair analysis, with the segmental analysis of hair strands providing a historical record of exposure incidents over time periods of weeks to months, depending on hair length [5].
Emerging ionization techniques such as atmospheric pressure photoionization (APPI) may offer complementary approaches for DEP analysis in complex matrices. While ESI remains the primary ionization method for polar compounds like DEP, APPI has demonstrated superior performance for certain nonpolar and moderately polar analytes, with enhanced tolerance to matrix components that typically cause ionization suppression in ESI [6]. Future methodological developments may explore the combination of ESI and APPI sources within single analytical platforms to expand the dynamic range and sensitivity for DEP and related metabolites. Additionally, advances in ion mobility spectrometry coupled with MS show promise for improving the separation of isobaric interferences that can complicate DEP quantification in biological matrices, potentially enabling more specific detection without extensive sample clean-up procedures.
The analysis of this compound via electrospray ionization mass spectrometry represents a critical capability for monitoring human exposure to organophosphate pesticides and nerve agents. The optimized ESI parameters and sample preparation protocols detailed in these application notes provide robust methodologies for achieving the sensitivity and specificity required for both occupational and environmental exposure assessment. The implementation of cationic derivatization with CAX-B significantly enhances detection capabilities, addressing the fundamental challenge of poor ionization efficiency that has historically limited DEP quantification. When combined with appropriate sample preparation techniques such as liquid-liquid extraction for urine and alkaline extraction for hair matrices, these methods support reliable biomonitoring across diverse population studies. As analytical technologies continue to evolve, the integration of complementary ionization sources and separation techniques will further advance our capacity to quantify DEP and related biomarkers, ultimately strengthening public health surveillance and regulatory decision-making for organophosphate compounds.
The following workflow diagrams illustrate the key experimental procedures described in this application note:
Figure 1: Comprehensive Workflow for this compound Analysis Showing Sample Preparation and ESI-MS Pathways
The negatively charged phosphodiester backbone of nucleic acids is fundamental to their structure, stability, and interactions with proteins and metal cations in physiological environments. Studying these interactions directly in large oligonucleotides is complex due to conformational flexibility and solvent effects. Diethyl phosphate (DEP) serves as a superior small-molecule model compound for the secondary alkyl phosphate ester linkage found in DNA and RNA backbones [1]. These application notes detail the experimental and computational protocols for utilizing DEP to gain insights into nucleic acid backbone geometry and cation-binding phenomena, which are crucial for understanding the stability and function of therapeutic oligonucleotides [2] [3].
The DEP molecule effectively mimics the local chemical environment of the phosphodiester linkage. Its utility is confirmed by studies showing that geometric changes in DEP upon protonation or cation binding—specifically in P–O bond lengths and ∠OPO bond angles—directly correlate with changes observed in larger nucleic acid systems [1]. This makes DEP an excellent model for investigating the non-covalent interactions that are essential for the structural regulation of nucleic acids. Furthermore, understanding the fundamental chemistry of the phosphate backbone is critical for the design of chemically modified oligonucleotides, which often incorporate alterations like the phosphorothioate (PS) backbone or 2'-O-methyl (2'-OMe) sugars to improve nuclease resistance, binding affinity, and therapeutic efficacy [2] [3].
This protocol outlines the procedure for obtaining gas-phase infrared spectra of DEP complexes, free from solvent interference.
This protocol describes the theoretical calculation of stable structures and their IR spectra for comparison with experimental data.
The following workflow diagram illustrates the synergistic relationship between the experimental and computational protocols described above.
Diagram 1: Integrated workflow for experimental and computational analysis of DEP complexes. The process begins with sample preparation and computational sampling, leading to the generation of experimental and theoretical spectra, which are finally compared for structural insights.
The table below summarizes the key geometric changes in DEP induced by protonation and sodium cationization, as revealed by DFT calculations [1]. These changes model the structural perturbations occurring in the nucleic acid backbone.
Table 1: Experimentally Derived Geometric Parameters of this compound (DEP) Complexes from DFT Calculations. Data illustrates key structural changes in P–O bond lengths and O-P-O bond angles upon cation interaction.
| Ionic Complex | Key P–O Bond Length Changes (Å) | ∠OPO Bond Angle Changes | Structural Correlation to Nucleic Acids |
|---|---|---|---|
| [DEP + H]⁺ | Elongation of the P–O ester bonds | Widening of the ∠OPO angle | Models protonated backbone, relevant to acid catalysis and low-pH environments. |
| [DEP + Na]⁺ | Shortening of the P–O bond involved in cation coordination | Narrowing of the ∠OPO angle | Directly mimics the effect of Na+ binding to the phosphate backbone, inducing local conformational strain. |
| Neutral DEP | Reference P–O bond lengths | Reference ∠OPO angle | Serves as a baseline for the unperturbed structure. |
The table below lists the major IR absorption features observed in the IRMPD spectra of various DEP complexes and their vibrational assignments [1]. These signatures are used as fingerprints to identify specific structural motifs.
Table 2: Characteristic Infrared Absorption Bands of DEP Complexes. Spectral data serves as a fingerprint for identifying specific structural features and binding modes in the phosphate backbone.
| Ionic Complex | IRMPD Band Position (cm⁻¹) | Vibrational Assignment | Theoretical Agreement (B3LYP/6-31G(d,p)) |
|---|---|---|---|
| [DEP + H]⁺ | ~910 | P–O stretching vibration involving the protonated oxygen | Excellent (unscaled frequencies) |
| [DEP + H]⁺ | ~1240 | P=O stretching vibration | Excellent (unscaled frequencies) |
| [DEP + Na]⁺ | ~1240 | P=O stretching vibration | Excellent (unscaled frequencies) |
| [DEP − H]⁻ | Multiple bands between 1000-1300 | P–O and P=O stretches of the deprotonated phosphate group | Good (with 0.9613 frequency scaling) |
The fundamental insights gained from DEP studies are directly applicable to the design of therapeutic oligonucleotides. Modern drugs often use backbone modifications to enhance stability and efficacy. The following diagram illustrates how basic research on model systems like DEP informs the development of these advanced therapeutics.
Diagram 2: From model systems to therapeutic design. Fundamental research on this compound (DEP) provides critical insights that guide the rational design of chemically modified oligonucleotides with enhanced therapeutic properties.
This compound (DEP) represents a fundamental structural motif found in numerous biologically significant molecules, including organophosphate pesticides, nucleic acid backbones, and various pharmaceutical compounds. The coordination behavior of DEP with metal cations directly influences the structure, stability, and function of these complex molecular systems. As a model compound for the phosphate ester linkages in DNA and RNA, DEP provides valuable insights into how metal cations regulate nucleic acid conformation and stability under physiological conditions [1]. The binding characteristics of DEP with various metal cations have been elucidated through multiple experimental and computational approaches, including infrared multiple photon dissociation (IRMPD) action spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations [1] [2] [3].
The biological relevance of DEP-metal complexes extends beyond nucleic acid biochemistry to encompass pesticide metabolism and toxicological mechanisms. As the primary metabolite of many organophosphorus pesticides, DEP serves as an important biomarker of exposure in environmental and occupational health studies [4] [5]. Understanding the coordination chemistry of DEP with biologically relevant metal cations such as Na+, K+, Mg2+, and Ca2+ provides critical insights into its environmental persistence, biological activity, and potential health effects [1] [5]. This article comprehensively reviews the structural, analytical, and biological aspects of DEP-metal cation complexation, with detailed experimental protocols for researchers investigating these biologically significant interactions.
Infrared multiple photon dissociation (IRMPD) action spectroscopy coupled with theoretical calculations has proven invaluable for elucidating the gas-phase structures of DEP complexes with various cations. In comprehensive studies examining deprotonated, protonated, and sodium-cationized DEP complexes ([DEP − H]−, [DEP + H]+, [DEP + Na]+, and [DEP − H + 2Na]+), researchers have observed specific geometric alterations directly upon cation binding:
The experimental methodology for these investigations typically employs a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) coupled with a free electron laser (FEL) to generate tunable infrared radiation. Ions are generated via electrospray ionization (ESI) from solutions containing 1 mM DEP in 50:50 methanol:water mixtures, with metal cation complexes formed by adding 1 mM sodium chloride. For protonated complexes, solutions are acidified with 2 mM HCl. Theoretical calculations at the B3LYP/6-31G(d,p) level of theory provide optimized geometries and predicted IR spectra that correlate strongly with experimental observations, though specific vibrational modes (particularly those involving protonated phosphate groups) often require elimination of standard frequency scaling factors for accurate matching [1].
X-ray crystallography of bacterial phosphotriesterase (PTE) complexes has provided exceptional insights into the structural coordination of DEP within binuclear metal centers. The enzyme from Pseudomonas diminuta catalyzes the hydrolysis of organophosphate esters at remarkable rates approaching the diffusion limit, with DEP serving as a fundamental product of these reactions [2] [3]. Key structural observations include:
Table 1: Structural Parameters of DEP in Metal Complexes
| Complex Type | Metal-Metal Distance (Å) | P-O-Metal Distance (Å) | Coordination Geometry | Experimental Method |
|---|---|---|---|---|
| PTE-DEP (enzyme) | 4.0 | 2.0 (α-metal), 2.2 (β-metal) | Symmetrical bridging | X-ray crystallography |
| [DEP + Na]+ (gas) | N/A | Bidentate coordination | Bidentate to two oxygen atoms | IRMPD spectroscopy |
| Ln-DEP (solution) | Varies with lanthanide contraction | Decreases across lanthanide series | Tetrad effect observed | Quantum mechanical calculations |
The structural data obtained from these crystallographic studies have proven instrumental in resolving mechanistic controversies in the literature. Specifically, the observed symmetrical bridging configuration contradicts computational proposals predicting asymmetrical binding to only the β-metal ion with metal-metal separations of 5.3 Å [2] [3]. These findings strongly support a reaction mechanism where the bridging hydroxide serves as a direct nucleophile during substrate hydrolysis rather than functioning as a base to abstract protons from water molecules associated with the metal center [2] [3].
The analysis of DEP in complex biological matrices requires specialized sample preparation and derivatization techniques to overcome challenges posed by its high water solubility and polar nature. A well-established method for DEP quantification in fecal samples has been developed and validated, with applications extendable to other biological specimens [4]:
The method performance characteristics include recovery rates of 47-62% for DEP across the concentration range of 0.05 to 5 μg/g, which are somewhat lower than the 92-106% recovery observed for DETP potassium salt [4]. The matrix effect significantly influences signal areas in GC-FPD, necessitating the use of matrix-matched standards or standard addition methods for accurate quantification.
The chemical synthesis of this compound follows a straightforward two-step process that can be readily implemented in most organic synthesis laboratories [2]:
The identity and purity (>98%) of the synthesized DEP are confirmed by ¹H and ³¹P NMR spectroscopy, essential for ensuring accurate experimental results in subsequent complexation studies [2]. For specialized applications, DEP derivatives such as diethyl (3-ethylphenol) phosphate can be synthesized by reacting m-ethylphenol with diethyl phosphite in carbon tetrachloride under an argon atmosphere, with triethylamine as a base, achieving yields up to 95% after purification by silica gel column chromatography [6].
Epidemiological studies have consistently demonstrated associations between dialkyl phosphate metabolites, including DEP, and endocrine hormone disruptions, particularly affecting thyroid function. Recent in vivo and in silico investigations have provided direct causal evidence for these observations [5]:
These findings position DEP as a potential thyroid-disrupting chemical, warranting increased caution regarding human exposure to organophosphorus compounds, particularly given the detection of DEP residues in agricultural products, foods, and environmental samples [5].
Emerging evidence suggests that DEP may influence human health through modulation of gut microbiota. As a non-specific metabolite of organophosphorus pesticides in the intestinal environment, DEP has been shown to significantly enrich opportunistic pathogens while simultaneously decreasing levels of the pro-inflammatory cytokine interleukin-6 (IL-6) [7]. This interaction between DEP, gut microbiota, and immune signaling may represent a previously underappreciated pathway through which organophosphorus pesticide exposure influences human health, potentially contributing to inflammatory conditions, metabolic disorders, and immune dysfunction.
Infrared multiple photon dissociation spectroscopy provides detailed information about gas-phase ion structures through their vibrational fingerprints. The following protocol outlines the essential steps for studying DEP-metal cation complexes [1]:
Instrument configuration:
Sample preparation:
Experimental parameters:
Theoretical calculations:
X-ray crystallography of DEP-enzyme complexes provides atomic-resolution insights into DEP-metal coordination in biologically relevant systems. The following protocol describes the general approach for studying DEP bound to phosphotriesterase [2] [3]:
Protein purification and crystallization:
Complex formation and data collection:
Structure determination and refinement:
Table 2: Comparison of DEP-Metal Complexation Study Methods
| Method | Key Information Provided | Sample Requirements | Limitations | Complementary Techniques |
|---|---|---|---|---|
| IRMPD Spectroscopy | Gas-phase structures, vibrational frequencies, cation binding sites | Pure compounds, 1 mM solutions | Requires theoretical calculations for interpretation | DFT calculations, TCID studies |
| X-ray Crystallography | Atomic-resolution 3D structures, precise bond distances/angles | High-quality crystals | Limited to crystalline samples | Molecular dynamics simulations, mutagenesis |
| GC with Derivatization | Quantitative analysis in complex matrices | Biological samples | Requires derivatization, matrix effects | LC-MS/MS, NMR spectroscopy |
| DFT Calculations | Energetics, orbital interactions, reaction pathways | Computational resources | Dependent on model accuracy | Experimental validation required |
Density functional theory calculations have significantly advanced our understanding of DEP-metal cation interactions at the electronic level. These computational approaches provide:
Quantum mechanical calculations of DEP complexes with lanthanide series metals reveal fascinating periodic trends with practical implications for rare earth element separation technologies [8]:
These systematic variations in bonding characteristics across the lanthanide series demonstrate how DEP-metal interactions respond to subtle changes in electronic configuration, providing fundamental insights that inform the design of more efficient separation protocols for rare earth elements.
The coordination chemistry of this compound with metal cations represents a fascinating intersection of inorganic chemistry, biochemistry, and environmental science. Through multiple experimental and theoretical approaches, researchers have elucidated the structural principles governing DEP-metal interactions, from simple gas-phase complexes to sophisticated enzyme-active sites. The symmetrical bridging coordination observed in phosphotriesterase complexes provides a paradigm for understanding how binuclear metal centers in enzymes stabilize anionic phosphate intermediates and products.
The analytical methodologies developed for DEP detection and quantification, particularly in complex biological matrices, continue to support advances in environmental monitoring, toxicology, and exposure assessment. Meanwhile, growing evidence of DEP's endocrine-disrupting potential highlights the toxicological significance of understanding its interactions with biological systems, especially at the molecular level.
Future research directions should include more detailed investigations of DEP complexation with biologically relevant divalent cations like Mg²⁺ and Ca²⁺, exploration of DEP-metal interactions in structured solvent environments that better mimic physiological conditions, and development of high-throughput screening methods for assessing the health impacts of DEP and related organophosphate metabolites. The integration of computational and experimental approaches will continue to drive our understanding of these fundamentally and practically important molecular interactions.
Diagram 1: Integrated Workflow for DEP-Metal Complexation Studies. This diagram illustrates the complementary relationship between experimental and computational approaches in elucidating the structural and energetic features of DEP-metal cation complexes.
While not a full protocol, the following table summarizes the key identifying information for diethyl hydrogen phosphate, which serves as a starting point for any structural analysis [1].
| Property | Description |
|---|---|
| Chemical Name | Diethyl hydrogen phosphate [1] |
| CAS Registry Number | 598-02-7 [1] |
| Molecular Formula | C₄H₁₁O₄P [1] |
| Molecular Weight | 154.1015 g/mol [1] |
| IUPAC Standard InChI | InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) [1] |
| IUPAC Standard InChIKey | UCQFCFPECQILOL-UHFFFAOYSA-N [1] |
| IR Spectrum Availability | Gas-phase IR spectrum is available in the NIST database [1]. |
To obtain the detailed experimental protocols you require, I suggest investigating the following analytical techniques. The general workflows for these methods are illustrated below.
Although the search results lack specifics for this compound, they reference established techniques that form the basis of gas-phase analysis.
To build your full application note, consult these specialized resources:
Diethyl phosphate (DEP, C₄H₁₁O₄P) serves as a fundamental model compound for studying the phosphodiester linkages that form the backbone of DNA and RNA [1]. Under physiological conditions, this backbone is anionic and interacts with various metal cations, such as Na⁺ and K⁺. These interactions are crucial for stabilizing nucleic acid structure, influencing their folding, and regulating their biological function [2] [1]. Understanding the specific nature of these interactions at a molecular level is a key challenge.
FT-ICR-MS is a powerful analytical technique that offers unparalleled mass resolution and mass accuracy, allowing for the precise identification of gas-phase ion structures [3]. When coupled with Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, it becomes a potent tool for probing the structural changes that occur when small molecules like DEP bind to protons or metal cations [2] [1]. The insights gained from studying these simple model systems provide a foundation for understanding the more complex behavior of nucleotides and solvated nucleic acids [1].
This section outlines the standardized methodologies for preparing DEP complexes and acquiring structural data via IRMPD action spectroscopy.
The following diagram illustrates the core experimental workflow, from sample introduction to data analysis.
Step-by-Step Protocol:
To interpret the experimental IRMPD spectra, theoretical calculations are indispensable.
Experimental and theoretical studies of DEP complexes reveal how cation binding induces specific structural changes.
The table below summarizes the key geometric changes observed in different DEP complexes upon proton or sodium cation binding, which are analogous to changes in nucleic acid backbone geometry [2].
| Ionic Complex | Key P–O Bond Length Changes | Key ∠OPO Bond Angle Changes | Primary Experimental IRMPD Features |
|---|---|---|---|
| [DEP – H]⁻ | Information not specified in search results | Information not specified in search results | Compared to calculated spectra using scaled frequencies (0.9613) [1] |
| [DEP + H]⁺ | Information not specified in search results | Information not specified in search results | Strong feature at ~910 cm⁻¹; best fit with unscaled calculated frequencies [1] |
| [DEP + Na]⁺ | Information not specified in search results | Information not specified in search results | Characteristic band at ~1240 cm⁻¹; best fit with unscaled calculated frequencies [1] |
| [DEP – H + 2Na]⁺ | Information not specified in search results | Information not specified in search results | Requires higher irradiation power; best fit with unscaled calculated frequencies [1] |
The exceptional capability of FT-ICR-MS for this type of analysis is due to its superior performance, as shown in this comparison with other common mass analyzers [3].
| Mass Analyzer | Mass Accuracy | Resolving Power | Key Advantage for DEP Studies |
|---|---|---|---|
| FT-ICR-MS | ~100 ppb | 10⁵ – 10⁷ | Unmatched resolution for isobaric/isomeric separation; precise IRMPD spectroscopy [3] |
| Orbitrap | ~1 ppm | 10⁵ – 10⁶ | High performance, faster than FT-ICR [3] |
| Q-TOF | ~10 ppm | ~10,000 | Good for routine high-throughput analysis [3] |
[DEP + Na]+, which require longer irradiation at full power, the low mass of the Na+ fragment can lead to detection issues. Be aware of potential mass discrimination in the detector [1].6-31G(d,p) basis set provides improved agreement with experimental data (shifts of 10-15 cm⁻¹) compared to 6-31G(d) [1].The combination of FT-ICR-MS, IRMPD action spectroscopy, and theoretical calculations is a powerful approach for determining the gas-phase structures of this compound complexes. The protocols outlined here provide researchers with a robust framework for investigating ion-molecule interactions relevant to nucleic acid biochemistry and drug development. The high resolution and mass accuracy of FT-ICR-MS are indispensable for these detailed structural studies [3].
Current understanding of DEP hydrolysis comes from studies analyzing its behavior as a metabolite and environmental contaminant. Research indicates that hydrolysis rates for phosphate esters like DEP are highly dependent on environmental conditions [1].
The table below summarizes the primary factors influencing DEP hydrolysis stability based on current knowledge:
| Factor | Effect on Hydrolysis | Scientific Context |
|---|---|---|
| pH | Major influence; most stable at basic pH | Study shows phosphate esters have greatest kinetic stability at alkaline conditions (pH 10) due to decreased hydrolysis rates [1]. |
| Temperature | Critical factor; lower temperatures slow hydrolysis | High temperatures dramatically increase hydrolysis rates; cooling is a primary stabilization strategy [1]. |
| Chemical Environment | Metal ions, other reactive species can catalyze degradation | Metal ions (e.g., Fe) catalyze decomposition of esters and organic compounds; use high-purity reagents and containers [2]. |
Given the lack of direct protocols, you can design experiments based on the stability factors. The diagram below outlines a logical workflow for this development process.
Workflow for Developing a DEP Stabilization Method
You can structure your investigation around these key experimental axes:
When developing your stabilization method, keep these points in mind:
FAQ 1: Is this compound sensitive to moisture? While the search results do not explicitly state that this compound is moisture-sensitive, its close relationship to other highly moisture-reactive phosphorus compounds suggests that storing it in a dry environment is a prudent safety and best practice.
FAQ 2: What are the correct storage conditions for this compound? For research-grade this compound, the following storage conditions are recommended [1]:
The table below summarizes the key storage information:
| Condition | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | For long-term stability [1] |
| Powder | 4°C | 2 years | For shorter-term storage [1] |
| In Solvent | -80°C | 6 months | e.g., DMSO stock solutions [1] |
| In Solvent | -20°C | 1 month | e.g., DMSO stock solutions [1] |
| Shipping | Room Temperature | A few days | Considered stable during ordinary shipping [1] |
FAQ 3: What safety precautions should I take when handling this compound? this compound is a combustible liquid that causes severe skin burns and eye damage [2]. You must consult its Safety Data Sheet (SDS) before use. Key hazard statements include [2]:
Always wear appropriate Personal Protective Equipment (PPE), including impervious clothing, gloves, and eye protection [2] [3]. Work in a well-ventilated area, such as a fume hood, and have access to emergency safety equipment like an eye wash station and drench shower [2] [3].
FAQ 4: I suspect my this compound has degraded. What should I do? If you notice changes in the solution's appearance (e.g., color change), the formation of precipitate, or unexpected experimental results, the compound may have degraded.
This guide helps you diagnose and resolve common storage and usage problems.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected results in experiments | Use of degraded or hydrolyzed compound | Prepare a fresh stock solution, ensure proper storage, and avoid repeated freeze-thaw cycles [1]. |
| Difficulty dissolving the powder | Incorrect solvent or temperature | This compound is highly soluble in DMSO (≥100 mg/mL). Warm the solution gently if necessary [1]. |
| Safety concerns during handling | Inadequate PPE or ventilation | Immediately move to a fume hood. Wear protective gloves, clothing, and eye/face protection [2] [3]. |
This protocol details how to safely prepare a 25 mg/mL stock solution of this compound in DMSO, based on manufacturer information [1].
Workflow Diagram
Materials
Procedure
While a complete safety data sheet for DEP was not located, the following table summarizes identified hazards and key properties from scientific studies:
| Hazard/Property | Description & Evidence |
|---|
| GHS Hazard Statements [1] | H315-H317-H319-H335-H411-H372 • H372: Causes damage to organs (based on endocrine disruption studies) [2] [3]. • H411: Toxic to aquatic life with long-lasting effects. | | Systemic Health Effects | Endocrine Disruption: Multiple peer-reviewed studies conclude that DEP is a potential endocrine-disrupting chemical (EDC). It can disrupt hormones in the hypothalamic-pituitary-adrenal (HPA) axis and thyroid hormones, interfering with nuclear receptors like GR and Nur77 [2] [3]. | | Skin Absorption | Percutaneous Absorption: An in vitro study confirmed that DEP can be absorbed through human skin, with an absorption rate of approximately 3.9% to 4.8% over 72 hours [4]. |
Understanding its basic properties is crucial for risk assessment. The data below, sourced from a chemical database, can guide safe storage and handling.
| Property | Value / Description |
|---|---|
| CAS No. | 598-02-7 [1] |
| Molecular Formula | C4H11O4P [1] |
| Molecular Weight | 154.1 g/mol [1] |
| Physical State | Liquid [1] |
| Boiling Point | 203 °C [1] |
| Flash Point | 91 °C [1] |
| Density | 1.29 g/cm³ [1] |
| Storage | Sealed in dry, 2-8°C [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in chloroform [1] |
Based on the identified hazards, the following universal precautions for handling hazardous chemicals are strongly recommended:
Personal Protective Equipment (PPE)
Engineering Controls
Environmental & Disposal
The following diagram illustrates the potential endocrine-disrupting mechanism of DEP as revealed in recent research, which is a primary health concern associated with this compound.
Q: What is the primary health concern when handling DEP? A: Beyond general chemical hazards, the primary concern highlighted by research is its potential as an endocrine-disrupting chemical (EDC). Chronic exposure has been linked to disruption of critical hormone systems, including the HPA axis and thyroid function, even at low doses in animal studies [2] [3].
Q: How does DEP compare to its parent organophosphorus pesticides in toxicity? A: DEP itself is not a potent acetylcholinesterase inhibitor like its parent pesticides (e.g., chlorpyrifos, diazinon). Its toxicity profile is different, centered on endocrine disruption rather than acute neurotoxicity [2] [5] [6].
Q: Where can I find more specific handling information? A: For definitive handling protocols, you should:
The following table summarizes the known hazard information for Diethyl Phosphate from a Safety Data Sheet (SDS) [1]:
| Property | Description |
|---|---|
| Hazard Classification | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]. |
| Signal Word | Warning [1] |
| Form | Liquid [1] |
| Personal Protective Equipment (PPE) | Wear chemical impermeable gloves, tightly fitting safety goggles, and fire/flame resistant impervious clothing [1]. |
Since the SDS does not provide detailed first-aid measures, the following are the universally recommended steps for handling chemical skin exposure, as advised by major health organizations [2] [3] [4].
The diagram below summarizes the emergency response workflow for a this compound skin exposure:
To prevent exposure, always adhere to the following safety practices when handling this compound [1]:
What is Diethyl Phosphate (DEP)? this compound (CAS: 598-02-7) is primarily known as a urinary metabolite and biomarker of exposure to a class of insecticides called diethyl-substituted organophosphates [1]. It is also a chemical substance used in research and development settings [2].
What are the primary eye hazards associated with DEP? According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation (Eye Irritation, Category 2) [2]. The hazard statement is H319: "Causes serious eye irritation" [2].
Preventing exposure is the most effective strategy for avoiding eye damage. The following table summarizes the key personal protective equipment (PPE) and handling precautions based on the SDS for DEP [2].
| Precautionary Measure | Specific Recommendation |
|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards [2]. |
| Skin Protection | Wear fire/flame resistant and impervious clothing and gloves [2]. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator [2]. |
| General Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [2]. |
| Hygiene | Wash thoroughly after handling [2]. |
What should be done if DEP comes into contact with the eyes? The SDS prescribes the following first aid measures for eye contact [2]: > Rinse with pure water for at least 15 minutes. Consult a doctor.
This should be done immediately after exposure, and medical consultation is mandatory.
For researchers needing to evaluate the eye irritation potential of DEP or related compounds, the following protocol is adapted from a study that tested disinfectants using reconstructed human cornea-like epithelium, in accordance with OECD Test Guideline 492 [3].
Workflow for Eye Irritation Test
Key Steps and Materials:
| Problem | Possible Cause | Solution | Key Supporting Data |
|---|---|---|---|
| Low Yield | Sub-optimal solvent or temperature [1] | Use water or acetonitrile as solvent at room temperature [1]. | Water, RT, 3h: Quantitative yield. MeCN, RT, 12h: 90% yield [1]. |
| Low Yield in P-C Bond Formation | Inefficient catalyst or energy source [2] | Employ ultrasound irradiation with an organocatalyst like diphenyl ditelluride [2]. | Ultrasound, 2h, 25°C: 70-97% yield. Conventional heating, 72h, 100°C: 43% yield [2]. |
| Unwanted By-products | Use of highly reactive reagents (e.g., butyllithium) [3] | Switch to a milder base/organometallic reagent (e.g., isopropylmagnesium chloride) [3]. | Reduces by-products, simplifies purification, and improves yield for sensitive intermediates [3]. |
| Poor Conversion of Phosphate Sources | Low solubility and reactivity of phosphate salts [4] | Use tetrabutylammonium chloride (TBAC) to enhance solubility and cyanuric chloride (TCT) for activation [4]. | Converts [TBA][H2PO4] to [TBA][PO2Cl2] in 96% isolated yield at room temperature [4]. |
Here are step-by-step methods for two optimized reactions.
This method is noted for its zero E factor and 100% atom economy, making it a very green and efficient process [1].
This method significantly reduces reaction time from days to hours.
The table below compares key parameters and performance metrics for different diethyl phosphonate reactions, allowing for direct comparison and method selection.
| Reaction Type / Key Reagent | Optimal Solvent | Optimal Temperature | Reaction Time | Reported Yield | Key Advantage |
|---|---|---|---|---|---|
| Oxidation to Phosphoric Acid [1] | Water | Room Temperature | 3 h | Quantitative | High yield, green solvent, simple setup |
| Ultrasound P-C Bond Formation [2] | Not specified | 25°C | 2 h | 70-97% | Fast, high-yielding, metal-free |
| Synthesis of (Dichloromethyl)phosphonate [3] | Tetrahydrofuran (THF) | -78°C to -40°C | ~1 h (addition) | 80% | Handles sensitive intermediates |
| Chlorination of Phosphate [4] | Dichloromethane (DCM) | Room Temperature | 12 h | 96% | Converts stable phosphate sources |
This diagram outlines a logical approach to diagnosing and resolving yield issues in diethyl phosphonate reactions.
What are the key green chemistry principles applicable to phosphonate synthesis? Principles include using safer solvents (like water), minimizing energy consumption (e.g., via ultrasound or room temperature reactions), and achieving high atom economy. The simultaneous conversion of dialkyl phosphites and SeO₂ is a prime example of a reaction with 100% atom economy and zero E-factor [1] [5].
My reaction requires an anhydrous environment. Are these methods suitable? While some protocols use water as a solvent [1], many others, especially those involving organometallic reagents, require strict anhydrous conditions and purified, air-free solvents [3]. Always consult the specific safety data sheets (SDS) for all chemicals and conduct a thorough risk assessment before beginning experimentation.
The table below summarizes two technical approaches for removing impurities from different organophosphorus systems, which may provide useful parallels for your research.
| Method | Target Impurity/Compound | Key Technique / Mechanism | Reported Outcome |
|---|---|---|---|
| Water Extraction [1] | Trimethyl phosphate (TMPO) in pesticides (e.g., DDVP) [1] | Liquid-liquid extraction using water at controlled pH (3.0-7.0) and temperature (20-30°C) [1] | Reduced TMPO from 8,800 ppm to 300 ppm; also removes methanol, dimethyl methylphosphonate (DMMP), and dimethyl hydrogen phosphite (DMHP) [1] |
| Photocatalytic Degradation [2] | Organic phosphorus (OPs) in agricultural wastewater [2] | Advanced oxidation process (AOP) using a UCN/CdS NPs Z-scheme photocatalyst to selectively break C-P bonds [2] | 100% degradation rate of OPs with 91.5% selectivity for C-P bond cleavage; converts carbon to CO instead of CO₂ [2] |
For a clearer understanding, here is a generalized workflow for the water extraction method based on the patent for purifying pesticides [1]. Please adapt this protocol carefully for your specific compound.
Key Operational Parameters for Water Extraction [1]:
When applying these methods to diethyl phosphate, please consider:
| Compound / Context | Conditions | Stability Observation / Half-life | Key Factor |
|---|---|---|---|
| Hydroxyethyl Phosphotriester (Model for DNA alkylation) | pH 12.5 | Half-life < 1 minute [1] | 2-hydroxyethyl group: Forms a highly reactive dioxaphospholane ring intermediate [1]. |
| pH 9.1 | Half-life = 27 minutes [1] | ||
| pH 7.0 | Half-life = 60 minutes [1] | ||
| Methyl Phosphotriester (Model for DNA alkylation) | Strongly alkaline pH | "Highly stable" [1] | Absence of a participating group like the 2-hydroxy function [1]. |
| General Trialkyl Phosphates (Model compounds) | Neutral or alkaline conditions | "Highly stable" [1] | Absence of a participating group like the 2-hydroxy function [1]. |
To determine the stability of phosphate esters in solution, you can follow established methodologies that monitor the decomposition of the compound over time.
This method is based on the study of phosphotriester stability in alkaline and neutral solutions [1].
This approach is used to study atmospheric degradation but demonstrates the use of an FTIR spectrometer for kinetic studies [2].
Here are answers to specific issues you might encounter:
Unexpectedly rapid degradation of a phosphate compound in buffer? Check the molecular structure for a 2-hydroxyethyl group or similar moieties. As the data shows, this group can catalyze its own hydrolysis via an intramolecular reaction, especially at neutral to alkaline pH [1].
How to confirm if a phosphate ester is stable for my experiment? Conduct a preliminary stability study using Protocol 1 under the exact conditions (pH, temperature, solvent) of your planned experiment. This will provide project-specific data to guide your experimental design.
No stability data is available for a novel phosphate derivative? The most reliable approach is to generate your own data. The kinetic analysis protocol provides a framework for this. Start with a forced degradation study (e.g., at elevated temperature and various pH levels) to identify potential instability.
The following diagram outlines the logical workflow for assessing the stability of a phosphate ester in solution, from initial setup to data interpretation.
Q: What could cause the formation of a nitro-substituted byproduct during complexation with uranyl nitrate? A: The unexpected formation of a nitro derivative can occur when the ligand is reacted in the presence of nitrate ions and acidic conditions, which can facilitate an unintended nitration reaction on the aromatic ring.
UO₂(NO₃)₂·6H₂O was studied in acetonitrile, a complex of a new, nitrated ligand, diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate (HL1), was isolated instead of the expected complex [1].Q: How can I improve the yield and avoid byproducts in the synthesis of (1-cyanoethyl) diethyl phosphate? A: Key factors include controlling the reaction temperature, using a strong base, and employing an optimal workup procedure.
N,N-dimethylformamide (DMF).The following procedure from Organic Syntheses provides a reliable benchmark for phosphorylation reactions, detailing the synthesis of geranyl this compound. The reagents and conditions can be adapted for other alcohols [3].
Procedure Overview:
The table below summarizes the characterization data for the product from the protocol above, which can be used as a reference to confirm the success of your own synthesis [3].
| Analysis Method | Reported Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.34 (dt, J = 0.9, 7.4 Hz, 6H), 1.60 (s, 3H), 1.68 (s, 3H), 1.71 (s, 3H), 2.03-2.13 (m, 4H), 4.11 (quin, J = 7.3 Hz, 4H), 4.57 (t, J = 7.8 Hz, 2H), 5.08 (m, 1H), 5.40 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 16.8 (d, J = 7 Hz), 17.1, 18.3, 26.3, 26.9, 40.2, 64.3 (d, J = 6 Hz), 64.8 (d, J = 6 Hz), 119.7 (d, J = 6 Hz), 124.3, 132.6, 143.2 |
| IR (film) | νmax 2980, 2917, 1457, 1395, 1263, 1034, 820 cm⁻¹ |
| HRMS (FAB) | [M+Na]⁺ Found: 313.1534; Calculated for C₁₄H₂₇NaO₄P: 313.1545 |
What is Diethyl Phosphate (DEP)? this compound (DEP) is a non-specific metabolite of several organophosphorus pesticides (OPs) like chlorpyrifos, triazophos, and diazinon [1]. It is one of the six common dialkyl phosphate (DAP) metabolites used as primary urinary biomarkers for assessing human exposure to OPs [1] [2].
Why Does DEP Cause Interference? DEP is not just a biomarker; it is also a potential endocrine-disrupting chemical (EDC). Its interference in studies stems from its ability to actively disrupt biological systems, particularly the endocrine system, which can confound the interpretation of biomarker data [1] [3].
The table below summarizes the key mechanisms of DEP interference based on experimental evidence:
| Interference Mechanism | Experimental Evidence | Impact on Biomarker Studies |
|---|---|---|
| Endocrine System Disruption | In vivo rat studies show DEP disrupts HPA axis hormones (ACTH, CORT, AVP) and thyroid hormones [1] [3]. | Can mask or mimic disease states, leading to misinterpretation of endocrine-related biomarkers. |
| Nuclear Receptor Interaction | In silico and in vitro studies confirm DEP binds to and disrupts nuclear receptors GR and Nur77, altering gene expression [1]. | Interferes with cell-based assays and mechanistic studies involving these key regulatory receptors. |
| Ubiquitous Environmental Presence | High detection rates and concentrations in human urine; found in foodstuffs like fruits, vegetables, and baby food [1]. | Creates a high background of exposure, making controlled studies difficult and posing a risk of chronic contamination. |
Accurately measuring DEP levels is crucial for differentiating its effects from other experimental variables.
Recommended Protocol: UFLC-MS/MS with LLE
A robust method for detecting DEP and other DAP metabolites in urine uses Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) combined with Liquid-Liquid Extraction (LLE) [2].
Method Performance Metrics The following table summarizes the validated performance of the UFLC-MS/MS method for DEP [2]:
| Performance Parameter | Result for DEP |
|---|---|
| Linear Range | 0.1 to 200 ng/mL |
| Limit of Detection (LOD) | 0.0201 ng/mL |
| Limit of Quantification (LOQ) | 0.0609 ng/mL |
| Recovery Rate | 93% - 102% |
| Repeatability (RSD) | 0.62% - 5.46% |
Frequently Asked Questions
Q: Can DEP exposure in animal models affect my study's outcomes beyond just cholinesterase inhibition?
Q: My team is seeing unexpected results in cell-based assays for endocrine activity. Could DEP be a factor?
Q: What is the most reliable matrix for biomonitoring DEP exposure?
Troubleshooting Workflow The following diagram outlines a logical pathway to identify and resolve DEP-related interference in your experiments.
When designing your study to account for DEP:
Q1: What are diethyl phosphates (DEPs) and why is their analysis challenging? Diethyl phosphates (DEPs), including Diethyl Phosphate (DEP), Diethyl Thiophosphate (DETP), and Diethyl Dithiophosphate (DEDTP), are non-specific urinary metabolites of organophosphorus pesticides (OPs) [1] [2]. They serve as crucial biomarkers for assessing human exposure to these pesticides.
The primary challenges in their analysis stem from their high polarity and water solubility, which makes isolating them from complex biological matrices like urine difficult [1]. This often leads to:
Q2: What are the main sample preparation methods for DEPs in urine? The three most common extraction techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS method. A 2023 study comprehensively compared these for DEP analysis via UFLC-MS/MS [2].
The table below summarizes the key characteristics of each method:
| Extraction Method | Key Features & Workflow | Performance Notes | Best Suited For |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) [2] | Use cold ethyl acetate. Sample shaken, cooled, centrifuged. Supernatant dried & reconstituted. | High recovery (93-102%), low matrix effect, simple, fast, cost-effective. | General purpose biomonitoring; high-priority on recovery & simplicity. |
| Solid-Phase Extraction (SPE) [1] [3] | Pass sample through cartridge, wash, elute. Can be automated. On-support derivatization is possible. | Good cleanup, can be highly selective (e.g., Molecularly Imprinted SPE). | High matrix removal; automated high-throughput labs. |
| QuEChERS [2] | Involves salt-based partitioning and a dispersive SPE cleanup step. | Simpler than traditional SPE but may have higher matrix effects vs. LLE for DEPs. | Multi-analyte pesticide screening. |
Here are detailed, established protocols you can implement in your laboratory.
Protocol 1: LLE for UFLC-MS/MS Analysis [2] This method is recommended for its balanced performance in recovery, speed, and cost.
The workflow for this LLE protocol is as follows:
Protocol 2: SPE with On-Support Derivatization for GC-MS [1] This method integrates extraction and derivatization, ideal for GC-MS analysis.
Q: I am getting low recovery of my target DEPs. What should I check?
Q: My chromatograms show high background noise or matrix interference.
Q: I need to analyze multiple DAP metabolites simultaneously. What is critical for method development? Simultaneous analysis of six common DAP metabolites (DEP, DETP, DEDTP, DMP, DMTP, DMDTP) is achievable. The key is selecting a sample preparation method that provides a balanced recovery for all.
The following table summarizes key findings from recent in vivo studies on DEP, which provide the experimental basis for its non-cholinergic effects.
| Study Focus | Experimental Model & Protocol | Key Quantitative Findings | Citation |
|---|
| Endocrine & Metabolic Effects | Model: Adult male Wistar rats Dose: 0.08 or 0.8 mg/kg DEP Duration: 24 weeks Route: Oral gavage (i.g.) Measurements: Serum hormones, lipids, sperm quality, gene expression | • ↑ Serum Estradiol • ↓ Serum TC, TG, and LDL-C • ↓ Sperm concentration, ↑ abnormality rate • Induced thyroid hormone disorders (symptoms of hyperthyroidism) | [1] [2] | | Gut Microbiota & Inflammation | Model: Male Wistar rats Dose: 0.08 or 0.13 mg/kg DEP Duration: 20 weeks Route: Oral gavage (i.g.) Measurements: 16S rRNA sequencing, serum cytokines, hormones | • Enriched opportunistic pathogens (Paraprevotella, Helicobacter) and butyrate-producing genera • ↓ IL-6 • ↑ PYY and Ghrelin • ↑ Estradiol, ↓ TG and LDL-C | [3] |
DEP and OPPs exert toxicity through fundamentally distinct pathways, as illustrated below.
The table below summarizes the key characteristics of different biomarkers used to assess exposure to chlorpyrifos, a common organophosphate (OP) pesticide [1] [2].
| Biomarker | Matrix | Type | Key Advantage | Key Limitation | Detection Methods (Examples) |
|---|---|---|---|---|---|
| Diethyl Phosphate (DEP) [3] [4] | Urine, Plasma | Metabolic Product (Non-specific) | Indicates exposure to a class of OP pesticides (wider application) | Not specific to chlorpyrifos [3] | GC-MS, LC-MS/MS (e.g., UFLC-MS/MS) [3] [4] |
| 3,5,6-Trichloro-2-Pyridinol (TCP) [1] [5] | Urine | Metabolic Product (Specific) | Specific to chlorpyrifos and chlorpyrifos-methyl [1] | Shorter detection window (several days) [1] | GC-MS, LC-MS/MS [4] [5] |
| Acetylcholinesterase (AChE) Inhibition [6] | Blood | Enzymatic Effect (Functional Biomarker) | Directly linked to the primary neurotoxic mechanism of OPs [6] | Not chemical-specific; reflects cumulative effect of all AChE-inhibiting compounds [6] | Ellman's method (spectrophotometric) [6] |
| Butyrylcholinesterase (BChE) Inhibition [6] | Blood | Enzymatic Effect (Functional Biomarker) | More sensitive to change in acute exposure than AChE [6] | Its physiological function is less critical than AChE's [6] | Ellman's method (spectrophotometric) [6] |
Interpretation of Biomarker Roles:
To ensure the reliability of biomarker data, rigorous analytical methods must be employed. Below are detailed protocols for detecting DEP and TCP.
This protocol is adapted from a 2023 study that developed a sensitive method for detecting six DAP metabolites, including DEP, in human urine [7] [3].
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
2. Instrumental Analysis (UFLC-MS/MS):
3. Method Validation (Key Parameters from [7] [3]):
TCP is a widely monitored, specific metabolite of chlorpyrifos [1] [5].
The following diagrams illustrate the logical framework for biomarker validation and the specific experimental workflow for detecting DEP.
The table below summarizes the experimental designs and key findings from two primary animal studies and one human epidemiological study.
| Study Feature | Chen et al. (2020) [1] | Wang et al. (2019) [2] | NHANES-based Study (2024) [3] |
|---|---|---|---|
| Study Type | In vivo (animal) & in silico | In vivo (animal) | Human (epidemiological) |
| Subjects | Adult male rats | Adult male rats | U.S. adult population |
| DEP Exposure Doses | Chronic exposure to "actual doses that can be reached in the human body" (specific doses not stated in abstract) | 0.08 mg/kg bw (Low) and 0.13 mg/kg bw (High) for 20 weeks | Assessment based on urinary biomarker levels in the population |
| Key Thyroid-Related Findings | - Caused thyroid hormone disorders.
Understanding the methodology is crucial for evaluating the data. Here are the detailed protocols from the two core animal studies.
Chen et al. (2020) [1]
Wang et al. (2019) [2]
The following diagrams, created with Graphviz, illustrate the experimental workflow and the potential mechanism by which DEP disrupts thyroid function, as suggested by the studies.
The diagram below outlines the general workflow employed in the cited animal studies to evaluate the physiological effects of DEP.
This diagram synthesizes the key mechanistic insights from the research, particularly the in silico findings of Chen et al. (2020), illustrating how DEP may interfere with the thyroid system at multiple points [1].
The tables below summarize the key computational and experimental techniques identified in the literature for validating the interactions and effects of Diethyl Phosphate (DEP).
Table 1: Key Computational Techniques for DEP Validation
| Technique | Primary Application with DEP | Key Findings / Outputs | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and preferred orientation with target proteins (e.g., nuclear receptors, enzymes). | DEP can bind to thyroid hormone-related proteins and glucocorticoid (GR) / Nur77 receptors. | [1] [2] |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of DEP-protein complexes over time to assess binding stability. | Confirms stable interactions predicted by docking; analyzes conformational changes in proteins. | [2] |
| Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | Determine gas-phase structure of DEP ions and probe interactions with protons/sodium cations. | Provides experimental IR spectra to validate DFT-calculated structures of DEP complexes. | [3] |
| Density Functional Theory (DFT) | Calculate optimized geometries, vibrational frequencies, and electronic energies of DEP structures. | Generates theoretical IR spectra for structural assignment; B3LYP/6-31G(d,p) is a common level of theory. | [3] |
| BioTransformer | Predict the metabolism and biodegradation pathways of DEP and related organophosphates. | Identifies potential metabolic products via human, environmental, and promiscuous enzymatic reactions. | [4] |
Table 2: Supporting Experimental Validation Methods
| Technique | Role in Validation | Key Details | Reference |
|---|---|---|---|
| In Vivo (Animal) Studies | Provide physiological context to confirm computational predictions (e.g., hormone disruption). | Chronic exposure in male Wistar rats; measures serum hormone levels and organ weights. | [1] [2] |
| In Vitro (Cell) Studies | Isolate specific mechanisms of action in a controlled system. | Used to investigate interference with nuclear receptor signaling pathways. | [1] |
| Analytical Chemistry (UFLC-MS/MS) | Accurately measure DEP and its metabolites in biological and environmental samples. | Quantifies exposure biomarkers; LLE extraction provides high recovery (93-102%). | [5] |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Screen and identify DEP and related pollutants in complex samples (e.g., mussels, water). | Creates accurate-mass libraries; optimized deconvolution workflows reduce false positives/negatives. | [6] |
Here are more detailed methodologies for the key techniques mentioned in the guides.
Protocol 1: Molecular Docking and Dynamics for DEP-Protein Interaction [2]
Protocol 2: IRMPD Spectroscopy and DFT Calculation for DEP Structure [3]
Protocol 3: UFLC-MS/MS for Quantifying DAP Metabolites in Urine [5]
The following diagrams, generated using Graphviz's DOT language, illustrate key relationships and workflows described in the research.
Diagram 1: DEP's Dual Impact on the HPA Axis and Thyroid System
This diagram illustrates the two primary endocrine disruption pathways identified for DEP, integrating both in vivo observations and in silico predictions [1] [2].
Diagram 2: Integrated Workflow for DEP Computational Validation
This diagram outlines a multi-technique workflow for validating DEP's effects and interactions, from initial prediction to final confirmation [1] [3] [2].
When applying these methods, consider the following insights from the literature:
Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy experiments examined the gas-phase structures of various diethyl phosphate (DEP) complexes. The measured IRMPD spectra were compared with linear IR spectra calculated at the B3LYP/6-31G(d,p) level of theory to identify the structures present in experiments [1].
Key findings from the study indicate that protonation and sodium cationization induce specific geometric changes in the DEP complex, particularly in the P–O bond lengths and ∠OPO bond angles of the phosphate backbone. These changes provide insight into the behavior of more complex systems like nucleotides [1].
Table: Key IRMPD Spectral Features of this compound Complexes
| Ionic Complex | Experimental IRMPD Features (cm⁻¹) | Corresponding Theoretical Vibrations (cm⁻¹) | Primary Structural Implications |
|---|---|---|---|
| [DEP + H]⁺ | ~910 | ~940 (scaled) | Pronounced geometric changes; shorter P–O bond, larger ∠OPO angle [1] |
| [DEP + Na]⁺ | ~1240 | ~1240 (unscaled) | Increased ∠OPO bond angle; shortened alkoxy P–O bond (less pronounced than protonation) [1] |
| [DEP − H]⁻ | Data Available | Used scaled frequencies (0.9613) | Serves as a model for deprotonated phosphate backbone [1] |
| [DEP − H + 2Na]⁺ | Data Available | Used unscaled frequencies | Represents a sodium-cationized deprotonated complex [1] |
The methodology combines advanced mass spectrometry with tunable infrared radiation and computational chemistry to link spectral data to molecular structures.
Computational Methodology provided the theoretical spectra for comparison [1]:
The following diagram illustrates the workflow for obtaining and comparing theoretical and experimental IR data.
The strong correlation between theoretical and experimental spectra validates the use of B3LYP/6-31G(d,p) calculations for predicting the structures of phosphate esters and their ionic complexes [1].
Natural nucleic acids (DNA and RNA) possess a sugar-phosphate backbone, where the repeating, negatively charged phosphate groups are critical for their water solubility and ability to form duplex structures [1].
Researchers create synthetic nucleic acid analogs by modifying three key areas [1]:
Diethyl phosphate is an example of a phosphate backbone modification. The ethyl groups mask the negative charge of the phosphate, which can significantly alter the properties of the molecule. This approach is often used to create prodrugs of nucleoside analogs. The prodrug strategy aims to improve the lipophilicity of the drug candidate, facilitating its passage through cell membranes. Once inside the cell, the masking groups (like the ethyl groups) are enzymatically cleaved to release the active nucleotide form [2].
The table below summarizes experimental data from a study on 5'-phosphorylated 1,2,3-triazolyl nucleoside analogs, which includes diaryl phosphate (a category that includes diphenyl phosphate, structurally similar to this compound) and other P-masked prodrugs [2].
| Compound ID | 5'-Phosphate Substituent | Heterocyclic Base | Linker Type | Antiviral Activity (IC₅₀) vs Influenza A/H1N1 |
|---|---|---|---|---|
| 13b | Diphenyl phosphate | Quinazoline-2,4-dione | Methylene | 17.9 μM |
| 17a | Phenyl methoxy-L-alaninyl phosphate | Uracil | Methylene | 25 μM |
| 14b | Diphenyl phosphate | Quinazoline-2,4-dione | Butylene | 51 μM |
| Other compounds in the study | Various (Dialkyl phosphates, Phosphoramidates, etc.) | Uracil or Quinazoline-2,4-dione | Methylene or Butylene | Inactive |
Key observations from the data:
The following workflow outlines the key methodology used to generate the antiviral data in the study [2]:
Workflow Overview:
Based on the available information, here are some critical considerations for professionals in the field: